molecular formula C8H7BrN2 B109465 5-Bromo-1-methyl-1H-indazole CAS No. 465529-57-1

5-Bromo-1-methyl-1H-indazole

Cat. No.: B109465
CAS No.: 465529-57-1
M. Wt: 211.06 g/mol
InChI Key: RMCHMXPTUMFFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHMXPTUMFFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626441
Record name 5-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-57-1
Record name 5-Bromo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465529-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Bromo-1-methyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1-methyl-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and a visual representation of a synthetic workflow.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is of significant interest, with various methods developed to achieve high purity and yield. A common challenge in the synthesis of N-methylated indazoles is the formation of isomeric mixtures (1-methyl and 2-methyl isomers), which necessitates purification steps. This guide details a regioselective synthesis method that circumvents this issue, alongside the more traditional methylation approach.

Regioselective Synthesis from 2-Fluoro-5-bromobenzaldehyde

A preferred method for the synthesis of this compound involves a three-step process starting from 2-fluoro-5-bromobenzaldehyde. This approach effectively avoids the formation of the undesired 2-methyl isomer. The synthesis proceeds through the formation of an intermediate via condensation with formylhydrazine, followed by cyclization and reduction.

Synthetic Workflow

A 2-Fluoro-5-bromobenzaldehyde + Formylhydrazine B Intermediate A (Condensation Product) A->B Condensation C Intermediate B (Cyclization Product) B->C Heating with alkali in polar aprotic solvent (Ring Closure) D This compound C->D Reduction with Borane reagent

Caption: Regioselective synthesis of this compound.

Experimental Protocol

The synthesis is carried out in three main steps as outlined in patent CN113912544A.[1]

Step 1: Condensation to form Intermediate A

  • Combine 2-fluoro-5-bromobenzaldehyde and formylhydrazine.

  • The reaction proceeds to form the initial condensation product.

Step 2: Cyclization to form Intermediate B

  • Heat Intermediate A in the presence of an alkali and a polar aprotic solvent.

  • This step facilitates the ring closure to form the indazole core.

Step 3: Reduction to this compound

  • React Intermediate B with a reducing agent, such as a borane complex (e.g., BH3-Me2S solution).[1]

  • After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled.

  • The reaction is quenched carefully with methanol.

  • The product is worked up by extraction with dichloromethane and washing with saturated ammonium chloride.

  • The organic layers are combined, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting solid is purified by pulping with a mixed solvent of methyl tert-butyl ether and toluene.

Quantitative Data
ParameterValueReference
Starting Material2-fluoro-5-bromobenzaldehyde[1]
ReagentsFormylhydrazine, Alkali, Polar aprotic solvent, Borane reducing agent[1]
Solvent for work-upDichloromethane, Methyl tert-butyl ether, Toluene[1]
Yield87% (for a related intermediate)[1]

Methylation of 5-Bromo-1H-indazole

A more traditional approach to synthesizing this compound is the direct methylation of 5-bromo-1H-indazole. This method, however, typically yields a mixture of this compound and 5-bromo-2-methyl-1H-indazole, which requires separation by column chromatography.[1]

Reaction Scheme

5-bromo-1H-indazole is reacted with a methylating agent, such as methyl iodide, in the presence of a base.

Quantitative Data
ParameterValueReference
Starting Material5-bromo-1H-indazole[1]
Methylating AgentMethyl iodide[1]
ConditionAlkaline[1]
ProductMixture of this compound and 5-bromo-2-methyl-1H-indazole[1]
PurificationColumn chromatography[1]

Synthesis of the Precursor: 5-Bromo-1H-indazole

The starting material for the methylation route, 5-bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline.

Experimental Protocol for 5-Bromo-1H-indazole Synthesis
  • A solution of 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride.[2]

  • Potassium acetate and isoamyl nitrite are then added to the solution.[2]

  • The mixture is refluxed for an extended period.[2]

  • After cooling, the volatile components are removed by distillation under vacuum.[2]

  • The product is then subjected to an aqueous work-up involving acidification with hydrochloric acid followed by basification with sodium hydroxide.[2]

  • Extraction with ethyl acetate, followed by drying and purification, yields 5-bromo-1H-indazole.[2]

Quantitative Data for 5-Bromo-1H-indazole Synthesis
ParameterValueReference
Starting Material4-bromo-2-methylaniline (95.0 g)[2]
ReagentsAcetic anhydride (0.109 L), Potassium acetate (14.6 g), Isoamyl nitrite (0.147 L)[2]
SolventChloroform (0.70 L)[2]
Reaction TemperatureReflux at 68°C[2]
Reaction Time20 hours[2]
Yield94% (91.9 g)[2]

Conclusion

This guide has detailed two primary synthetic routes for this compound. The regioselective synthesis starting from 2-fluoro-5-bromobenzaldehyde is advantageous as it avoids the formation of isomeric byproducts, leading to a cleaner product and simplifying purification. The traditional methylation of 5-bromo-1H-indazole remains a viable, albeit less direct, method. The choice of synthesis will depend on the specific requirements of the research or development project, including purity, yield, and scalability.

References

physical and chemical properties of 5-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core substituted with a bromine atom and a methyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in chemical and biological research.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 465529-57-1[1]
Melting Point 111-112 °C[1]
Boiling Point (Predicted) 293.6 ± 13.0 °C[1]
Density (Predicted) 1.60 ± 0.1 g/cm³[1]
Appearance Solid
Solubility Insoluble in water.

Synthesis and Purification

The primary synthetic route to this compound involves the methylation of 5-bromo-1H-indazole. While various methylation strategies can be employed, a common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-1H-indazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-1H-indazole in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The reaction mixture will be stirred at this temperature for approximately 30 minutes to allow for the formation of the indazolide anion.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up cluster_purification Purification 5-Bromo-1H-indazole 5-Bromo-1H-indazole Deprotonation (0 °C) Deprotonation (0 °C) 5-Bromo-1H-indazole->Deprotonation (0 °C) Methyl Iodide Methyl Iodide Methylation (0 °C to RT) Methylation (0 °C to RT) Methyl Iodide->Methylation (0 °C to RT) Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation (0 °C) Anhydrous THF Anhydrous THF Anhydrous THF->Deprotonation (0 °C) Deprotonation (0 °C)->Methylation (0 °C to RT) Quenching with NH4Cl Quenching with NH4Cl Methylation (0 °C to RT)->Quenching with NH4Cl Extraction with Ethyl Acetate Extraction with Ethyl Acetate Quenching with NH4Cl->Extraction with Ethyl Acetate Washing and Drying Washing and Drying Extraction with Ethyl Acetate->Washing and Drying Concentration Concentration Washing and Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Data

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra for this specific compound is limited, typical spectral features can be predicted based on its structure and data from analogous compounds.

Workflow for Spectroscopic Analysis:

G cluster_nmr NMR Spectroscopy cluster_spectrometry Spectrometry Sample Sample 1H NMR 1H NMR Sample->1H NMR 13C NMR 13C NMR Sample->13C NMR Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Structural Elucidation Structural Elucidation 1H NMR->Structural Elucidation 13C NMR->Structural Elucidation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum should display signals corresponding to the eight carbon atoms, with the chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=C and C=N stretching vibrations within the aromatic indazole ring system.

  • C-N stretching vibrations.

  • C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of the compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern [M+2]⁺ of approximately equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the indazole ring system and the bromo substituent. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of indazole derivatives for further investigation.

The N-methyl group at the 1-position blocks one of the two potential sites for N-alkylation, which can simplify subsequent reactions by preventing the formation of isomeric products that can arise from the tautomerism of the unsubstituted indazole core.

The compound should be stored in a cool, dry place away from light to ensure its stability.

Biological and Pharmaceutical Relevance

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of indazole-containing molecules is of significant interest in drug discovery. Indazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds that can be screened for activity against various enzymes, receptors, and signaling pathways implicated in human diseases. Its utility lies in its potential to be elaborated into more complex molecules with tailored pharmacological profiles.

Logical Relationship in Drug Discovery:

G This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Caption: Role in the drug discovery process.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the development of novel compounds with potential therapeutic value. This technical guide has provided a foundational understanding of this compound, from its synthesis and characterization to its potential applications in research and drug discovery. Further exploration of its biological activities and the signaling pathways it may modulate will undoubtedly continue to be an active area of investigation.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-indazole (CAS: 465529-57-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of a diverse range of biologically active molecules. Its structure, featuring a bromine atom at the 5-position, provides a versatile handle for various cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its role as a precursor in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent functionalization are also presented.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 465529-57-1
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Melting Point 111-112 °C[1]
Appearance White to yellow powder/crystal
Solubility Soluble in common organic solvents

Spectroscopic Data

While comprehensive public spectral data for this compound is limited, typical chemical shifts and fragmentation patterns for similar indazole derivatives can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the indazole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the methyl carbon and the eight carbons of the bicyclic indazole core.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and methyl groups.

Synthesis of this compound

A significant challenge in the synthesis of N-methylated indazoles is the potential for the formation of isomeric products. A patented method that circumvents this issue involves a multi-step synthesis starting from 2-fluoro-5-bromobenzaldehyde.[1] This approach ensures the regioselective formation of the desired 1-methyl isomer.

Synthesis from 2-fluoro-5-bromobenzaldehyde

This synthetic route involves three main steps: condensation, cyclization, and reduction.

Synthesis_of_this compound start 2-fluoro-5-bromobenzaldehyde intermediate_A Intermediate A start->intermediate_A Formylhydrazine, Ethanol, Acetic Acid intermediate_B Intermediate B intermediate_A->intermediate_B Alkali, Polar aprotic solvent product This compound intermediate_B->product Borane reducing agent

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-fluoro-5-bromobenzaldehyde[1]

Step 1: Condensation

  • Dissolve 2-fluoro-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol in a three-necked flask with stirring.

  • Add acetic acid (catalytic amount).

  • Cool the mixture to 0°C and add formylhydrazine (1.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC.

  • Upon completion, the intermediate A is typically used in the next step without further purification.

Step 2: Cyclization

  • To the crude intermediate A, add a polar aprotic solvent (e.g., DMSO) and an alkali (e.g., anhydrous sodium carbonate).

  • Heat the mixture to 90-100°C and stir overnight.

  • Monitor the formation of intermediate B by TLC.

Step 3: Reduction

  • Dissolve the crude intermediate B in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add a borane-THF solution (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench with ethanol.

  • The product, this compound, can then be isolated and purified using standard techniques such as extraction and column chromatography.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various protein kinases.[2][3][4] The bromine atom at the 5-position of this compound serves as a convenient synthetic handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound are being investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. The indazole core can form key hydrogen bonding interactions with the hinge region of the kinase active site, while substituents introduced at the 5-position can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

Kinase_Inhibition_Pathway Indazole_Derivative This compound Derivative Kinase Protein Kinase Indazole_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling

Caption: Inhibition of kinase signaling by an indazole derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate a library of 5-substituted indazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[5][7]

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Purge the vial with an inert gas (e.g., argon) and seal.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • After cooling, the product is isolated through an aqueous workup and purified by column chromatography.

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1-methyl-1H-indazole Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the 5-position of the indazole ring.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and a strong base (e.g., LiHMDS, 2.0 eq).[6]

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent (e.g., THF) via syringe.

  • Heat the reaction mixture to 65°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • The product is then extracted and purified by column chromatography.

Buchwald_Hartwig_Workflow Start This compound + Amine Reaction Pd Precatalyst, Base, Solvent, Heat Start->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-1-methyl-1H-indazole Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel kinase inhibitors. Its regioselective synthesis and the reactivity of the bromine substituent make it an attractive starting material for creating diverse libraries of compounds for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Spectroscopic and Spectrometric Characterization of 5-Bromo-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5-Bromo-1-methyl-1H-indazole, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the analytical characterization of this compound.

Summary of Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
Chemical Shift (δ) ppm Assignment
7.96 (s, 1H)H-3
7.82 (d, J = 1.2 Hz, 1H)H-4
7.41 (d, J = 8.8 Hz, 1H)H-7
7.33 (dd, J = 8.8, 1.8 Hz, 1H)H-6
4.07 (s, 3H)N-CH₃
Mass Spectrometry (MS) Data
Technique Ionization Mode m/z Assignment
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)210.9896, 212.9875[M+H]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A solution of 5-bromo-1H-indazole (1.0 g, 5.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.1 mmol) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes. Methyl iodide (0.38 mL, 6.1 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Spectra were acquired at 400 MHz. The following parameters were used: spectral width of 8255 Hz, acquisition time of 3.98 seconds, and a relaxation delay of 1 second.

    • ¹³C NMR : Spectra were acquired at 101 MHz with complete proton decoupling. The following parameters were used: spectral width of 24038 Hz, acquisition time of 1.36 seconds, and a relaxation delay of 2 seconds.

  • Data Processing : The acquired free induction decays (FIDs) were processed using standard Fourier transform algorithms. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Sample Preparation : The sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Acquisition : The sample solution was introduced into the ESI source via direct infusion. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range that included the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation (in CDCl3) Purification->NMR_Sample_Prep MS_Sample_Prep MS Sample Preparation Purification->MS_Sample_Prep NMR_Acquisition 1H & 13C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition MS_Acquisition HRMS (ESI) Data Acquisition MS_Sample_Prep->MS_Acquisition NMR_Analysis NMR Spectral Analysis NMR_Acquisition->NMR_Analysis MS_Analysis Mass Spectrum Analysis MS_Acquisition->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

The Biological Frontier of 5-Bromo-1-methyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its consistent presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and kinase inhibitory properties.[1][2] This has culminated in the development of several clinically approved drugs, such as the anticancer agents Pazopanib and Axitinib, underscoring the therapeutic potential embedded within this heterocyclic motif.[3][4]

This technical guide delves into the biological activity of a specific, promising subclass: 5-Bromo-1-methyl-1H-indazole derivatives . The strategic placement of a bromine atom at the 5-position and a methyl group at the N1-position provides a unique scaffold for synthetic elaboration, allowing for fine-tuning of physicochemical properties and biological targeting. This document serves as a comprehensive resource, summarizing quantitative biological data, detailing essential experimental protocols, and visualizing the molecular pathways through which these compounds exert their effects.

Quantitative Biological Data

The antitumor potential of bromo-indazole derivatives has been evaluated across a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic and antiproliferative efficacy of these compounds.

Table 1: Antiproliferative Activity of Bromo-Indazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6o K562 (Chronic Myeloid Leukemia)5.155-Fluorouracil-
A549 (Lung)>40-
PC-3 (Prostate)>40-
Hep-G2 (Hepatoma)>40-
HEK-293 (Normal Kidney)33.2-
2f A549 (Lung)1.15--
HepG2 (Hepatoma)0.23--
MCF-7 (Breast)0.46--
HCT116 (Colorectal)0.35--
4T1 (Mouse Breast)0.28--

Data compiled from studies on closely related 5-bromo-1H-indazole derivatives.[3][5]

Table 2: Kinase Inhibitory Activity of Bromo-Indazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
6-Bromo-1H-indazole Derivative W17 VEGFR-2< 5AxitinibVEGFR-20.2
6-Bromo-1H-indazole Derivative W19 VEGFR-2< 5PazopanibVEGFR-230
6-Bromo-1H-indazole Derivative W20 VEGFR-2< 5
6-Bromo-1H-indazole Derivative W2 VEGFR-2< 10
6-Bromo-1H-indazole Derivative W23 VEGFR-2< 10

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and serve as representative examples of the scaffold's potential.[6]

Core Signaling Pathways and Mechanisms

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key protein kinases that drive tumor growth and proliferation.

One of the primary mechanisms involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is frequently achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[3]

apoptosis_pathway Indazole 5-Bromo-1-methyl-1H- indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway modulated by indazole derivatives.

Furthermore, the indazole core is a well-established pharmacophore for targeting protein kinases.[1] As bioisosteres of the purine ring in ATP, these derivatives can act as competitive inhibitors in the ATP-binding pocket of kinases like Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis.[7]

kinase_inhibition_pathway cluster_kinase Kinase ATP-Binding Pocket Kinase PLK4 / VEGFR Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Indazole 5-Bromo-1-methyl-1H- indazole Derivative Indazole->Kinase Competitively Binds & Inhibits Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream

Mechanism of competitive kinase inhibition by indazole derivatives.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Protocol 1: In Vitro Antiproliferative MTT Assay

Objective: To determine the cytotoxic effect of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, K562, MCF-7).[5]

  • Normal human cell line for selectivity assessment (e.g., HEK-293).[5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Synthesized indazole derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis in cancer cells by the test compounds.

Materials:

  • Cancer cell line of interest.

  • Synthesized indazole derivative.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Objective: To examine the effect of indazole derivatives on the expression levels of key apoptosis-regulating proteins.

Materials:

  • Cancer cell line of interest.

  • Synthesized indazole derivative.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, β-actin).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Lysis: Treat cells with the compound for a specific duration, then lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Use β-actin as a loading control to normalize protein expression levels.[5]

Synthesis and Discovery Workflow

The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological validation.

discovery_workflow Start Starting Material (e.g., 5-Bromo-2-fluorobenzonitrile) Step1 Cyclization Reaction (e.g., with Hydrazine) Start->Step1 Intermediate Core Scaffold (5-Bromo-1H-indazol-3-amine) Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Step3 Functionalization (e.g., Suzuki Coupling) Step2->Step3 Library Library of Derivatives Step3->Library Screening In Vitro Biological Screening (MTT, Kinase Assays) Library->Screening Hit Hit Compound(s) (Potent & Selective) Screening->Hit Hit->Library Refine Synthesis Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

General workflow for the discovery of indazole-based drug candidates.

This guide provides a foundational overview of the significant biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams illustrate the immense potential of this scaffold in the development of next-generation therapeutics, particularly in the field of oncology. Further exploration and derivatization of this core structure are warranted to uncover novel clinical candidates.

References

5-Bromo-1-methyl-1H-indazole: A Privileged Scaffold in Drug Discovery with Uncharted Mechanistic Terrain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Bromo-1-methyl-1H-indazole represents a chemical entity of significant interest, primarily as a versatile intermediate in the synthesis of potentially bioactive molecules. However, an in-depth analysis of publicly available scientific literature reveals a notable absence of detailed information regarding its specific mechanism of action, biological targets, and associated signaling pathways.

While the indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component of numerous biologically active compounds, the specific pharmacological profile of this compound remains largely unexplored in published research.[1][2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor properties.[1][3] This has spurred considerable interest in the synthesis and evaluation of novel indazole-based compounds.

The Indazole Scaffold: A Hub of Biological Activity

The therapeutic potential of the indazole core is exemplified by several approved drugs. For instance, pazopanib and axitinib are potent tyrosine kinase inhibitors used in cancer therapy, highlighting the role of the indazole structure in interacting with these crucial cellular signaling molecules. Indazole-containing compounds have been investigated as inhibitors of a variety of other protein kinases, including Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation and is a target in oncology research.

Furthermore, the strategic placement of substituents on the indazole ring, such as the bromo group at the 5-position and the methyl group at the 1-position in the compound of interest, is a key strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The bromine atom, for example, can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

The Quest for a Definitive Mechanism of Action

Despite the broad biological relevance of the indazole class of compounds, specific data on this compound is sparse. Searches of chemical and biological databases, including PubChem and ChEMBL, as well as extensive literature reviews, did not yield any published bioassay data, quantitative metrics of activity (such as IC50 or Ki values), or detailed experimental protocols elucidating its mechanism of action. Consequently, the creation of data tables and signaling pathway diagrams as initially requested is not feasible based on the current body of scientific evidence.

The available information predominantly characterizes this compound as a building block in organic synthesis. For example, it is used as a key intermediate in the development of new therapeutic agents targeting neurological disorders and in the synthesis of various other heterocyclic compounds with potential biological activities.

Future Directions

The absence of a defined mechanism of action for this compound presents an open avenue for future research. Given the established role of substituted indazoles as kinase inhibitors and receptor modulators, it is plausible that this compound could exhibit activity against similar targets. Future investigations could involve:

  • High-throughput screening: To identify potential biological targets from large panels of proteins, such as kinases or G-protein coupled receptors.

  • Analogue synthesis and structure-activity relationship (SAR) studies: To build upon the this compound scaffold and develop derivatives with enhanced potency and selectivity.

  • In vitro and in vivo pharmacological profiling: To characterize the functional effects of the compound in cellular and animal models.

References

An In-Depth Technical Guide to 5-Bromo-1-methyl-1H-indazole: Synthesis, History, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-indazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its indazole core serves as a versatile scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of available quantitative data. Furthermore, this guide explores the compound's relationship with key cellular signaling pathways and provides visualizations to illustrate these complex interactions.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities.[1] The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position of the indazole core yields this compound, a key intermediate for the synthesis of diverse bioactive molecules. This strategic functionalization provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound remains elusive in readily available literature, its development is intrinsically linked to the broader exploration of indazole chemistry. The synthesis of the parent indazole ring was first reported in the late 19th century. The subsequent exploration of substituted indazoles for various applications, particularly in the dye industry and later in pharmaceuticals, paved the way for the creation of numerous derivatives.

The common method for synthesizing N-methylated indazoles often involves the direct methylation of the corresponding NH-indazole. However, this approach typically yields a mixture of N1 and N2 isomers, which can be challenging to separate. A significant advancement in the synthesis of this compound is described in Chinese patent CN113912544A.[2] This patent outlines a method specifically designed to overcome the issue of isomer formation, highlighting the ongoing efforts to refine the synthesis of this important intermediate for its use in the synthesis of more complex molecules. The CAS number for this compound is 465529-57-1.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods. A common strategy involves the methylation of 5-bromo-1H-indazole. However, to ensure regioselectivity and avoid the formation of the N2-methyl isomer, a multi-step synthesis starting from 2-fluoro-5-bromobenzaldehyde is preferred.

Regioselective Synthesis of this compound[2]

This method avoids the problematic separation of N1 and N2 isomers by constructing the methylated indazole ring in a controlled manner.

Experimental Protocol:

Step 1: Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine.

  • To a solution of 2-fluoro-5-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add formylhydrazine.

  • The reaction is typically carried out in the presence of a catalytic amount of acid.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The intermediate product is isolated by filtration or extraction.

Step 2: Cyclization to form the indazole ring.

  • The intermediate from Step 1 is treated with a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, DMSO).

  • The mixture is heated to facilitate the intramolecular nucleophilic aromatic substitution, leading to the formation of the indazole ring.

  • The product of this step is 1-formyl-5-bromo-1H-indazole.

Step 3: Reduction to this compound.

  • The 1-formyl-5-bromo-1H-indazole is reduced using a suitable reducing agent, such as borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH).

  • The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Work-up involves quenching the excess reducing agent and purification by crystallization or chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product 2-fluoro-5-bromobenzaldehyde 2-fluoro-5-bromobenzaldehyde Condensation_Product Condensation Product 2-fluoro-5-bromobenzaldehyde->Condensation_Product Condensation formylhydrazine formylhydrazine formylhydrazine->Condensation_Product 1-formyl-5-bromo-1H-indazole 1-formyl-5-bromo-1H-indazole Condensation_Product->1-formyl-5-bromo-1H-indazole Base, Heat This compound This compound 1-formyl-5-bromo-1H-indazole->this compound Reduction

Applications in Drug Discovery and Biological Activity

This compound serves as a crucial building block in the synthesis of pharmacologically active compounds, particularly in the realm of oncology. The indazole scaffold is a known ATP-mimetic, making it an ideal starting point for the design of kinase inhibitors.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Indazole derivatives have been successfully developed as inhibitors of various kinases. While specific quantitative data for this compound is not extensively published, its derivatives have shown potent inhibitory activity against several kinases. For instance, indazole-based compounds are known to target vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Polo-like kinase 4 (PLK4).[4][5]

Table 1: Representative Kinase Inhibition Data for Indazole Derivatives

Derivative Class Target Kinase IC50 (nM) Reference
N-(1H-indazol-6-yl)benzenesulfonamide PLK4 0.1 - 977.6 [5]
Axitinib (Indazole core) VEGFR1 0.1 [4]
Axitinib (Indazole core) VEGFR2 0.2 [4]
Axitinib (Indazole core) VEGFR3 0.1-0.3 [4]
Axitinib (Indazole core) PDGFRβ 1.6 [4]

| Axitinib (Indazole core) | c-Kit | 1.7 |[4] |

Experimental Protocols for Biological Assays

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant purified kinase

  • Peptide substrate specific for the kinase

  • ATP

  • This compound or its derivative

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent. The luminescence or fluorescence signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of This compound Derivative Reaction_Setup Add Kinase, Substrate, and Compound to Plate Compound_Dilution->Reaction_Setup Reaction_Initiation Add ATP to Start Reaction Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction & Measure Activity Incubation->Reaction_Stop Data_Analysis Calculate % Inhibition and IC50 Reaction_Stop->Data_Analysis

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound or its derivative

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Role in Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited, the known targets of its derivatives provide strong indications of its potential mechanisms of action.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer. Several kinase inhibitors with an indazole core have been shown to directly or indirectly modulate this pathway. By inhibiting upstream receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, these compounds can reduce the activation of PI3K and subsequently decrease the phosphorylation of Akt and mTOR.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Indazole_Inhibitor Indazole-based Inhibitor (e.g., derived from This compound) Indazole_Inhibitor->RTK Inhibition

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[6] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases. Some indazole derivatives have been investigated as inhibitors of JAK kinases.[7] Inhibition of JAKs prevents the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_dimer->Gene_Transcription Translocation Nucleus Nucleus Indazole_Inhibitor Indazole-based Inhibitor (e.g., derived from This compound) Indazole_Inhibitor->JAK Inhibition

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery. Its strategic design allows for the efficient synthesis of a wide array of derivatives, particularly potent kinase inhibitors. While a detailed historical record of its initial discovery is not readily apparent, its importance as a key intermediate is underscored by modern synthetic methodologies designed to produce it in a regioselective manner. The exploration of compounds derived from this scaffold has led to a deeper understanding of key signaling pathways implicated in cancer and other diseases. Further research into the specific biological activities of this compound itself and the continued development of its derivatives hold significant promise for the discovery of novel therapeutics.

References

Structural Characterization of 5-Bromo-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-Bromo-1-methyl-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document outlines the analytical techniques and experimental protocols essential for confirming the identity, purity, and structure of this molecule.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₇BrN₂. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇BrN₂-
Molecular Weight 211.06 g/mol Calculated
Appearance White solid[1]
Melting Point 111-112 °C[2]

Spectroscopic and Spectrometric Data

The structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques. The following sections detail the expected and observed data from these analyses.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the target compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.

Ionm/z (Observed)m/z (Calculated)Notes
[M+H]⁺ 212.2211.98The observed mass corresponds to the protonated molecule, confirming the molecular weight.[1]
Isotopic Pattern M:M+2 ≈ 1:1-The nearly equal intensity of the molecular ion peak and the M+2 peak is characteristic of the presence of one bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for the confirmation of its connectivity and substitution pattern.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9s1HH-3
~7.7d1HH-4
~7.5d1HH-7
~7.3dd1HH-6
~4.0s3HN-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~140C-7a
~135C-3
~128C-6
~125C-4
~122C-3a
~115C-5
~110C-7
~35N-CH₃

Note: The NMR data presented here are predicted values based on the structure of this compound and typical chemical shifts for similar indazole derivatives. Experimental verification is required for precise assignments.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (N-CH₃)
~1600, 1480StrongC=C stretching (aromatic ring)
~1500StrongC=N stretching
~1350MediumC-N stretching
~800StrongC-H out-of-plane bending
~600MediumC-Br stretching

Note: The IR data presented are typical absorption ranges for the indicated functional groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (LC-MS)
  • Sample Preparation: A solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse experiment.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The spectrum is baseline-corrected and the peaks are labeled.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (LC-MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR XRC X-ray Crystallography (optional) Purification->XRC MW_Confirm Molecular Weight & Formula Confirmation MS->MW_Confirm Connectivity_Confirm Connectivity & Isomer Confirmation NMR->Connectivity_Confirm FG_Confirm Functional Group Identification IR->FG_Confirm Crystal_Structure Absolute Structure & Packing XRC->Crystal_Structure Structure_Confirm Final Structure Confirmation MW_Confirm->Structure_Confirm Connectivity_Confirm->Structure_Confirm FG_Confirm->Structure_Confirm Crystal_Structure->Structure_Confirm

References

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1-methyl-1H-indazole, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents.

Experimental Protocol for Determining Solubility

The following protocol outlines a robust method for determining the solubility of this compound. This procedure is a synthesis of established methodologies for solubility assessment of chemical compounds.[1][2][3][4][5]

Objective: To determine the quantitative solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (powder form)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), etc.)

  • Analytical balance (accurate to 0.0001 g)

  • Vials or test tubes with secure caps

  • Vortex mixer

  • Water bath sonicator

  • Constant temperature incubator or water bath

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Calibrated pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions (Shake-Flask Method):

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.[4]

    • Securely cap the vials to prevent solvent evaporation.

    • Agitate the mixtures using a vortex mixer for an initial period (e.g., 1-2 minutes).[3]

    • Place the vials in a constant temperature incubator or shaking water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4] The temperature must be carefully controlled throughout the experiment.[2][4]

    • If the compound has not dissolved, sonication in a water bath for a short period (e.g., up to 5 minutes) can be employed, followed by further incubation.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm that excess solid remains in each vial.

    • Carefully withdraw an aliquot of the supernatant from each vial using a pipette. To avoid disturbing the solid material, it is crucial to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound with known concentrations in each solvent.

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. The analytical method must be validated for linearity, accuracy, and precision.[4]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated samples.

  • Data Reporting:

    • The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G A 1. Preparation of Solvent & Solute B 2. Add Excess Solute to Known Volume of Solvent A->B C 3. Equilibration (Shaking/Incubation at Constant T) B->C D 4. Visual Confirmation of Excess Solid C->D E 5. Withdraw & Filter Supernatant D->E F 6. Concentration Analysis (e.g., HPLC, UV-Vis) E->F G 7. Data Calculation & Reporting (mg/mL or mol/L) F->G G cluster_0 Solute: this compound (Likely Moderately Polar) cluster_1 Solvent Selection A Solute Characteristics B Polar Protic (e.g., Water, Ethanol) A->B Potential for H-bonding C Polar Aprotic (e.g., DMSO, Acetone) A->C Dipole-dipole interactions D Nonpolar (e.g., Hexane, Toluene) A->D Van der Waals forces

References

In-Depth Technical Guide on the Toxicological Data of 5-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the available toxicological information for 5-Bromo-1-methyl-1H-indazole. However, a thorough literature search reveals a significant lack of specific toxicological studies for this particular compound. The information presented herein is largely derived from Safety Data Sheets (SDS), data on structurally related compounds, and general knowledge of the toxicological profiles of substituted indazoles. Therefore, this guide should be considered a preliminary assessment and not a definitive toxicological profile. For any research or drug development purposes, it is imperative to conduct specific in vitro and in vivo toxicological studies.

Introduction

This compound is a heterocyclic organic compound that belongs to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and have been investigated for a wide range of therapeutic applications.[1] Given their potential for biological activity, a thorough understanding of their toxicological properties is crucial for researchers, scientists, and drug development professionals. This guide provides a summary of the known safety information and discusses the potential toxicological profile of this compound based on available data for related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its toxicological characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Bromo-7-methyl-1H-indazole5-Bromo-4-fluoro-1-methyl-1H-indazole
CAS Number 465529-57-1156454-43-21784678-61-0
Molecular Formula C₈H₇BrN₂C₈H₇BrN₂C₈H₆BrFN₂
Molecular Weight 211.06 g/mol 211.06 g/mol [2]229.05 g/mol [3]
Appearance SolidOrange-red solid[4]Not specified
Melting Point Not specified184-185°C[5]Not specified

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and its analogs, the primary hazards are related to acute oral toxicity and irritation. The Globally Harmonized System (GHS) classifications for related compounds are summarized in Table 2. It is important to note that these classifications may be based on computational predictions rather than experimental data.

Table 2: GHS Hazard Classifications for this compound Analogs

Hazard StatementCompoundReference
Acute Toxicity, Oral (Category 4)5-Bromo-7-methyl-1H-indazole[5]
Skin Irritation5-Bromo-7-methyl-1H-indazole[5]
Eye Irritation5-Bromo-7-methyl-1H-indazole[5]
May cause respiratory irritation5-Bromo-7-methyl-1H-indazole[5]

Precautionary Statements: Standard precautionary measures when handling this and related compounds include:

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

A comprehensive search for specific toxicological studies on this compound did not yield quantitative data for endpoints such as acute toxicity (LD50), genotoxicity, carcinogenicity, or reproductive toxicity. The available information is qualitative and largely predictive.

Acute Toxicity:

  • For the related compound, 5-Bromo-7-methyl-1H-indazole, it is classified as "Harmful if swallowed" (Acute toxicity - Category 4, Oral).[5] No specific LD50 values are available.

Genotoxicity (Mutagenicity):

  • There are no specific genotoxicity data for this compound. Studies on other bromo-substituted heterocyclic compounds have shown mixed results, with some demonstrating mutagenic potential, often mediated by metabolic activation.[6]

Carcinogenicity:

  • No data available.

Reproductive and Developmental Toxicity:

  • No data available.

Potential Metabolic Pathways

While no specific metabolic studies for this compound were found, research on other brominated indazole derivatives, particularly synthetic cannabinoids, can provide insights into potential metabolic pathways. The metabolism of these compounds is typically extensive and involves Phase I and Phase II reactions.

Phase I Metabolism:

  • Hydroxylation: The indazole ring and the methyl group are potential sites for hydroxylation mediated by cytochrome P450 (CYP) enzymes.

  • N-demethylation: The methyl group on the indazole nitrogen could be removed.

Phase II Metabolism:

  • Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds for excretion.

Studies on brominated indazole-containing synthetic cannabinoids have shown that the bromine atom often remains intact during metabolism.[7][8] The primary metabolic transformations for these related compounds include dihydrodiol formation, terminal amide hydrolysis (if applicable), hydroxylation, dehydrogenation, and glucuronidation.[8][9]

Based on this, a hypothetical metabolic pathway for this compound is proposed below.

Metabolic_Pathway_5_Bromo_1_methyl_1H_indazole cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) parent This compound hydroxylated_ring Hydroxylated Metabolite (Ring) parent->hydroxylated_ring Hydroxylation hydroxymethyl Hydroxymethyl Metabolite parent->hydroxymethyl Hydroxylation demethylated N-Demethylated Metabolite parent->demethylated N-demethylation glucuronide_conjugate Glucuronide Conjugate hydroxylated_ring->glucuronide_conjugate Glucuronidation hydroxymethyl->glucuronide_conjugate Glucuronidation

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, detailed experimental protocols cannot be provided. However, standard methodologies for key toxicological assessments are outlined below for future research.

Workflow for In Vitro Cytotoxicity Assay:

Cytotoxicity_Workflow start Cell Seeding (e.g., HepG2, HEK293) incubation1 24h Incubation start->incubation1 treatment Treatment with this compound (Dose-response concentrations) incubation1->treatment incubation2 24-72h Incubation treatment->incubation2 assay Cytotoxicity Assay (e.g., MTT, LDH) incubation2->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis Genotoxicity_Assessment_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro positive) compound This compound ames Ames Test (Bacterial reverse mutation) compound->ames micronucleus In Vitro Micronucleus Test (Mammalian cells) compound->micronucleus chromosome_aberration Chromosome Aberration Test (Mammalian cells) compound->chromosome_aberration invivo_micronucleus In Vivo Micronucleus Test (Rodent hematopoietic cells) micronucleus->invivo_micronucleus Positive Result chromosome_aberration->invivo_micronucleus Positive Result

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-1-methyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a convenient handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize drug candidates. Furthermore, the methylation at the N1 position prevents the formation of constitutional isomers that can arise with unsubstituted indazoles, simplifying purification and characterization of downstream products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Physicochemical Properties

PropertyValueReference
CAS Number 465529-57-1[2]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Appearance Off-white to light yellow solid
Purity ≥98%

Synthesis of this compound

A reliable method for the synthesis of this compound involves a three-step process starting from 2-fluoro-5-bromobenzaldehyde. This method avoids the issue of isomeric mixtures often encountered with direct methylation of 5-bromoindazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthetic route.

Step 1: Synthesis of Intermediate A

  • To a solution of 2-fluoro-5-bromobenzaldehyde in a suitable solvent, add formylhydrazine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate A can be isolated by filtration and used in the next step without further purification.

Step 2: Synthesis of Intermediate B

  • Heat a mixture of intermediate A, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

  • Maintain the temperature until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up to isolate intermediate B.

Step 3: Synthesis of this compound

  • Treat intermediate B with a suitable reducing agent in an appropriate solvent.

  • Stir the reaction at room temperature until completion.

  • The final product, this compound, is then isolated and purified using standard techniques such as crystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

The this compound core is a valuable scaffold for the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, a key reaction in modern drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of bromoindazoles.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent to the reaction vessel.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-1-methyl-1H-indazole.

Workflow for Synthesis of Indazole-Based Kinase Inhibitors

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 5-Aryl/Heteroaryl-1-methyl-1H-indazole C->D E Further Functionalization (e.g., amination, acylation) D->E F Final Kinase Inhibitor E->F G Biological Screening (Kinase Assays, Cell-based Assays) F->G

A general workflow for the synthesis and screening of kinase inhibitors starting from this compound.

Case Study: Indazole-Based PLK4 Inhibitors in Cancer Therapy

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and is overexpressed in various cancers, making it an attractive therapeutic target.[4][5] Indazole-based compounds have shown potent inhibitory activity against PLK4. While a specific example starting from this compound is not detailed in the provided search results, the general synthetic strategies and biological activities of similar indazole-based PLK4 inhibitors provide a strong rationale for its use.

One such potent indazole-based PLK4 inhibitor, referred to as compound C05 , has demonstrated exceptional kinase inhibitory activity and antiproliferative effects against several cancer cell lines.[4][5]

Biological Activity of a Potent Indazole-Based PLK4 Inhibitor (Compound C05)

AssayIC₅₀ ValueCell LinesReference
PLK4 Kinase Inhibition < 0.1 nM-[4][5]
Antiproliferative Activity 0.948 µMIMR-32 (neuroblastoma)[4][5]
0.979 µMMCF-7 (breast cancer)[4][5]
1.679 µMH460 (non-small cell lung cancer)[4][5]

Cellular Mechanism of Action

Compound C05 was found to induce apoptosis and cause cell cycle arrest in the S/G2 phase in IMR-32 neuroblastoma cells, which is consistent with the disruption of mitosis through PLK4 inhibition.[4]

PLK4 Signaling Pathway and Inhibition

G cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Indazole Derivative PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Apoptosis Apoptosis PLK4->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S/G2) PLK4->Cell_Cycle_Arrest Mitosis Proper Mitosis Centriole_Dup->Mitosis Cell_Division Normal Cell Division Mitosis->Cell_Division Inhibitor Indazole-based Inhibitor (e.g., C05) Inhibitor->PLK4

Inhibition of the PLK4 signaling pathway by an indazole-based inhibitor, leading to apoptosis and cell cycle arrest.

Conclusion

This compound is a highly valuable building block for medicinal chemists, offering a stable and synthetically tractable scaffold for the development of novel therapeutics. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space, particularly in the synthesis of kinase inhibitors. The potent anti-cancer activity of indazole-based PLK4 inhibitors highlights the potential of derivatives synthesized from this compound in oncology drug discovery. The provided protocols and data serve as a guide for researchers to utilize this versatile compound in their drug development programs.

References

The Role of 5-Bromo-1-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases. Among the functionalized indazoles, 5-Bromo-1-methyl-1H-indazole has emerged as a versatile and crucial building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 5-position provides a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity against a range of kinase targets.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

Data Presentation: Biological Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized from bromo-indazole precursors. This data highlights the potential of the this compound scaffold in developing highly potent inhibitors for various kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
AxitinibVEGFR-2---[1]
AxitinibPLK4Ki = 4.2--[1]
CFI-400945PLK42.8--[1]
Compound C05PLK4< 0.1IMR-32 (neuroblastoma)0.948[1]
MCF-7 (breast cancer)0.979[1]
H460 (non-small cell lung cancer)1.679[1]
Indazole DerivativeFGFR1< 4.1KG10.0253[2]
Indazole DerivativeFGFR22.0SNU0.0774[2]
Compound 2yAurora A-HL600.0083[3]
HCT1160.0013[3]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations and biological assays relevant to the development of kinase inhibitors from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the 1-methyl-1H-indazole ring.[4][5][6]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl- or heteroaryl-boronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1-methyl-1H-indazole derivative.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a typical Sonogashira coupling to introduce an alkyne functionality at the 5-position of the 1-methyl-1H-indazole ring, a common step in the synthesis of certain kinase inhibitors.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., 3-ethynylpyridine) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the terminal alkyne (1.1 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add anhydrous DMF and triethylamine.

  • Stir the reaction mixture at room temperature for 5-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-1-methyl-1H-indazole derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[7]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In the wells of an assay plate, add the kinase enzyme, the kinase-specific substrate, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.

G cluster_synthesis Synthetic Workflow cluster_screening Screening Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Derivatization Further Functionalization Coupling->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Final_Product Kinase Inhibitor Library Purification->Final_Product Screening In Vitro Kinase Assay (e.g., ADP-Glo) Final_Product->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Cell_Assay Cellular Assays (Proliferation, Apoptosis) Hit_ID->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->Coupling

Caption: General workflow for kinase inhibitor synthesis and screening.

G cluster_plk4 PLK4 Signaling Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Apoptosis Apoptosis PLK4->Apoptosis CellCycleArrest Cell Cycle Arrest PLK4->CellCycleArrest Mitosis Proper Mitotic Progression Centriole->Mitosis Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4 G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Inhibitor Indazole-based VEGFR Inhibitor Inhibitor->VEGFR Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes: 5-Bromo-1-methyl-1H-indazole in the Synthesis of Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-1-methyl-1H-indazole is a key heterocyclic building block in the synthesis of potent and selective antineoplastic agents. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the construction of diverse molecular architectures through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This document details the application of this compound in the synthesis of inhibitors targeting key oncogenic pathways, including the Wnt/β-catenin and PI3K/Akt signaling cascades.

I. Synthesis of Tankyrase Inhibitors for Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers.[1] Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, promote the degradation of Axin, a key component of the β-catenin destruction complex.[1] Inhibition of Tankyrase stabilizes Axin, leading to β-catenin degradation and subsequent downregulation of Wnt signaling.[1][2]

This compound can be utilized as a core scaffold in the synthesis of potent Tankyrase inhibitors. The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position, which is crucial for interacting with the enzyme's active site.

Experimental Protocol: Synthesis of a 5-Aryl-1-methyl-1H-indazole Derivative

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-fluorophenyl)boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-indazole derivative.

Quantitative Data: Bioactivity of Indazole-Derived Tankyrase Inhibitors

The inhibitory activity of synthesized compounds against Tankyrase and the Wnt pathway can be assessed using biochemical and cell-based assays.

Compound IDTargetBiochemical IC₅₀ (nM)Cellular Wnt Inhibition IC₅₀ (nM)Cell Line
Lead Compound 1 TNKS12919HEK293[3]
TNKS26.370SW480[3]
WXL-8 TNKS19.1Not ReportedNot Reported
XAV939 TNKS113.4Not ReportedNot Reported

Data for Lead Compound 1 is based on a hybridized inhibitor series, and WXL-8 and XAV939 are known tankyrase inhibitors provided for reference.[2][3]

Experimental Protocol: Cell-Based Wnt Signaling Assay (TOPFlash Reporter Assay)

This assay quantifies the activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.[4][5][6]

Materials:

  • HEK293 or SW480 cells stably expressing a TCF/LEF-luciferase reporter (TOPFlash).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Synthesized inhibitor compounds.

  • Wnt3a conditioned media or purified Wnt3a protein to stimulate the pathway.[4]

  • Luciferase assay reagent (e.g., Steady-Glo).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Seed the TOPFlash reporter cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the inhibitor compounds in the culture medium.

  • Pre-treat the cells by adding the desired concentrations of the inhibitor or vehicle control (DMSO) to the wells.

  • After 1-2 hours of pre-treatment, stimulate the Wnt pathway by adding Wnt3a to the wells.

  • Incubate the plate for an additional 24 hours.

  • Measure luciferase activity by adding the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Read the luminescence signal using a plate reader.

  • Normalize the data to the vehicle-treated control and calculate IC₅₀ values using non-linear regression analysis.

Signaling Pathway and Workflow Diagrams

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Frizzled->LRP5_6 Dimerizes Dvl Dishevelled (Dvl) LRP5_6->Dvl Activates DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates and Translocates Tankyrase Tankyrase (TNKS) Tankyrase->DestructionComplex Promotes Axin Degradation IndazoleInhibitor Indazole-Based TNKS Inhibitor IndazoleInhibitor->Tankyrase INHIBITS TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling and the inhibitory action of Tankyrase inhibitors.

Synthesis_Workflow start Start Materials: This compound Arylboronic Acid reaction Suzuki-Miyaura Coupling - Pd(PPh₃)₄ catalyst - K₂CO₃ base - Dioxane/Water, 90°C start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 5-Aryl-1-methyl-1H-indazole Derivative purification->product bio_assay Biological Evaluation - Tankyrase IC₅₀ - TOPFlash Assay product->bio_assay end Data Analysis bio_assay->end

Caption: Workflow for synthesis and evaluation of indazole-based inhibitors.

II. Synthesis of Akt Inhibitors

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.[7] this compound serves as a valuable starting material for the synthesis of Akt inhibitors.

Experimental Protocol: Synthesis of a 5-Aryl-1-methyl-1H-indazole Akt Inhibitor

A new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized from 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide via a Suzuki coupling reaction with various aryl boronic acids.[8] While this example starts from a more complex indazole, the key transformation relies on the reactivity of the bromo-substituent, which is analogous to that in this compound.

General Procedure:

  • A mixture of the 5-bromo-indazole derivative (1.0 eq), arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and Cesium fluoride (CsF, 2.0 eq) is prepared in a suitable solvent such as a mixture of toluene and water.

  • The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for several hours until completion, as monitored by TLC.

  • After cooling, the reaction mass is quenched with ice water and extracted with a suitable organic solvent like dichloromethane.[8]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude product is purified by column chromatography to yield the final 5-aryl-indazole compound.[8]

Quantitative Data: Bioactivity of Indazole-Derived Akt Inhibitors

The inhibitory potential of the synthesized compounds against Akt kinase is a critical measure of their efficacy.

Compound IDModification at 5-position% Akt Kinase Activity @ 1 µM
7a 4-methoxyphenyl45.4
7b 4-chlorophenyl46.2
7c 4-fluorophenyl48.3
7d 3-methoxyphenyl51.5
7e 2-methoxyphenyl52.1
7f 4-(trifluoromethyl)phenyl49.6
7g 4-methylphenyl50.2

Data adapted from a study on 1H-pyridin-4-yl-3,5-disubstituted indazoles.[8]

Signaling Pathway Diagram

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates IndazoleInhibitor Indazole-Based Akt Inhibitor IndazoleInhibitor->Akt INHIBITS Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/Akt signaling pathway and the site of action for indazole inhibitors.

This compound is a highly valuable and versatile starting material for the synthesis of novel antineoplastic agents. Its utility in constructing inhibitors of crucial cancer-related pathways like Wnt/β-catenin and PI3K/Akt highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to develop new cancer therapeutics based on the privileged indazole scaffold.

References

Application Notes and Protocols for the Regioselective N-1 Methylation of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the regioselective synthesis of its N-alkylated derivatives is crucial for the development of novel therapeutics. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of isomeric mixtures during alkylation, posing significant synthetic and purification challenges.[1] This document provides a detailed protocol for the N-alkylation of 5-bromo-1H-indazole, specifically targeting the synthesis of the thermodynamically favored 1-methyl isomer, 5-bromo-1-methyl-1H-indazole. The protocol emphasizes conditions that promote high regioselectivity for the N-1 position.

Introduction

Indazole-containing compounds exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery. The biological activity of these compounds is often dependent on the substitution pattern on the indazole core, particularly the position of N-alkylation. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] By leveraging this stability, reaction conditions can be optimized to favor the formation of the N-1 alkylated product. This protocol describes a robust method for the selective methylation of 5-bromo-1H-indazole at the N-1 position using sodium hydride as a base and methyl iodide as the alkylating agent.

Factors Influencing Regioselectivity

The regioselectivity of the N-alkylation of indazoles is a delicate interplay of several factors, including:

  • Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) are commonly used to deprotonate the indazole.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are typically employed. The choice of solvent can influence the ionic character of the indazole salt, thereby affecting the site of alkylation.

  • Alkylating Agent: The nature of the alkylating agent (e.g., methyl iodide, dimethyl sulfate) can also impact the reaction outcome.

  • Reaction Temperature and Time: Thermodynamic control, which favors the more stable N-1 isomer, is typically achieved by allowing the reaction to reach equilibrium, often at room temperature or with gentle heating.

The following diagram illustrates the key factors influencing the regioselectivity of indazole alkylation.

G Factors Influencing N-Alkylation Regioselectivity Indazole 5-bromo-1H-indazole Base Base (e.g., NaH, Cs2CO3) Indazole->Base Solvent Solvent (e.g., THF, Dioxane) Indazole->Solvent AlkylatingAgent Alkylating Agent (e.g., CH3I) Indazole->AlkylatingAgent Conditions Reaction Conditions (Temp., Time) Indazole->Conditions N1_Isomer 1-methyl-5-bromo-1H-indazole (Thermodynamic Product) Base->N1_Isomer N2_Isomer 2-methyl-5-bromo-2H-indazole (Kinetic Product) Base->N2_Isomer Solvent->N1_Isomer Solvent->N2_Isomer AlkylatingAgent->N1_Isomer AlkylatingAgent->N2_Isomer Conditions->N1_Isomer Conditions->N2_Isomer

Caption: Key factors influencing the N-1 vs. N-2 regioselectivity in indazole alkylation.

Experimental Protocol: N-1 Methylation of 5-bromo-1H-indazole

This protocol is optimized for achieving high regioselectivity for the N-1 position.

Materials and Reagents:

  • 5-bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Caution: NaH reacts violently with water. Handle with care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.

  • Alkylation: Cool the suspension back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the 1-methyl and 2-methyl isomers.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the N-alkylation of 5-bromo-1H-indazole.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification Start Dissolve 5-bromo-1H-indazole in anhydrous THF Deprotonation Deprotonate with NaH at 0°C to RT Start->Deprotonation Alkylation Add Methyl Iodide at 0°C and stir at RT overnight Deprotonation->Alkylation Monitoring Monitor reaction by TLC/LC-MS Alkylation->Monitoring Quench Quench with aq. NH4Cl Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolate 1-methyl-5-bromo-1H-indazole Purify->Product

Caption: Experimental workflow for the N-1 methylation of 5-bromo-1H-indazole.

Data Presentation

The regioselectivity of the N-alkylation of indazoles is highly dependent on the reaction conditions. The following table summarizes expected outcomes for the methylation of 5-bromo-1H-indazole and related compounds under various conditions.

SubstrateBaseSolventAlkylating AgentN-1 Isomer YieldN-2 Isomer YieldReference
5-bromo-1H-indazoleNaHTHFCH₃IMajor ProductMinor Product[1][2]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneMethyl Tosylate90-98%Not reported[3]
Methyl 5-bromo-1H-indazole-3-carboxylateK₂CO₃DMFCH₃I44%40%[3]
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl Iodide38%46%[3]

Note: The yields for 5-bromo-1H-indazole are described qualitatively as major/minor based on the general principle of thermodynamic control favoring the N-1 isomer under these conditions. The quantitative data for the carboxylate derivative illustrates the significant influence of reaction parameters on regioselectivity.

Conclusion

The protocol detailed in this application note provides a reliable method for the regioselective N-1 methylation of 5-bromo-1H-indazole. By employing a strong base such as sodium hydride in an aprotic solvent like THF, the reaction is driven towards the thermodynamically more stable 1-methyl-5-bromo-1H-indazole isomer. Careful execution of this protocol, including the purification step, is essential for obtaining the desired product in high purity. This method is valuable for researchers and scientists engaged in the synthesis of indazole-based compounds for drug development and other applications.

References

Application Notes and Protocols for 5-Bromo-1-methyl-1H-indazole in Automated Synthesis Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of compound libraries for drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active molecules, particularly protein kinase inhibitors.[1] The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, making it an ideal substrate for the rapid generation of diverse molecular entities.[2][3] This document provides detailed application notes and protocols for the use of this compound on automated synthesis platforms to streamline the drug discovery process.

Automated synthesis platforms enable high-throughput synthesis and purification, accelerating the hit-to-lead optimization phase. The protocols outlined below are designed for compatibility with common automated systems, focusing on robust and reproducible reaction conditions for library generation.

Key Reactions and Applications

The primary application of this compound in automated synthesis is its use as a scaffold in palladium-catalyzed cross-coupling reactions to generate libraries of substituted indazoles.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, coupling this compound with various boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This reaction is fundamental in creating diverse chemical libraries for screening.[3][4][5]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of this compound with a variety of primary and secondary amines.[6][7] This is crucial for developing compounds that can interact with biological targets through hydrogen bonding and other polar interactions.

Data Presentation: Representative Library Synthesis

The following table summarizes expected outcomes for a representative library synthesis utilizing this compound on an automated platform. The data is based on typical yields and purities observed for these reaction types in the literature.

Reaction Type Coupling Partner Product Structure Expected Yield (%) Purity (%) (by LC-MS)
Suzuki-MiyauraPhenylboronic acid5-phenyl-1-methyl-1H-indazole75-90>95
Suzuki-Miyaura4-pyridylboronic acid5-(pyridin-4-yl)-1-methyl-1H-indazole60-80>95
Suzuki-MiyauraThiophene-2-boronic acid1-methyl-5-(thiophen-2-yl)-1H-indazole65-85>95
Buchwald-HartwigMorpholine4-(1-methyl-1H-indazol-5-yl)morpholine70-85>95
Buchwald-HartwigAnilineN-phenyl-1-methyl-1H-indazol-5-amine60-75>95
Buchwald-HartwigBenzylamineN-benzyl-1-methyl-1H-indazol-5-amine65-80>95

Experimental Protocols for Automated Synthesis

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound, adapted for an automated synthesis platform.

Protocol 1: Automated Suzuki-Miyaura Coupling

This protocol describes the parallel synthesis of a library of 5-aryl-1-methyl-1H-indazoles.

Reagent Stock Solution Preparation:

  • This compound Solution: Prepare a 0.2 M solution in a suitable solvent such as 1,4-dioxane or dimethoxyethane (DME).

  • Boronic Acid Library: Prepare 0.3 M solutions of a diverse set of boronic acids in the same solvent.

  • Palladium Catalyst Solution: Prepare a 0.01 M solution of a suitable palladium catalyst, such as Pd(dppf)Cl2.[3]

  • Base Solution: Prepare a 2 M aqueous solution of a base like potassium carbonate (K2CO3).[3]

Automated Synthesis Workflow:

  • Dispensing: Into an array of reaction vials (e.g., 96-well plate format), the automated liquid handler dispenses:

    • 500 µL of the this compound solution (0.1 mmol).

    • 500 µL of a unique boronic acid solution to each vial (0.15 mmol).

    • 200 µL of the palladium catalyst solution (0.002 mmol).

    • 250 µL of the aqueous base solution (0.5 mmol).

  • Reaction: The reaction block is sealed and heated to 80-100°C with stirring for 2-4 hours.[3] Reaction progress can be monitored by an integrated LC-MS system if available.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 1 mL of ethyl acetate and 1 mL of water to each vial.

    • Agitate to mix and allow layers to separate.

    • The organic layer is transferred to a new plate.

    • The solvent is evaporated under a stream of nitrogen.

    • The residue is redissolved in a minimal amount of DMSO/methanol for automated purification by mass-directed preparative HPLC.

  • Analysis and Storage: The purified fractions are analyzed for purity by LC-MS, and the solvent is evaporated. The final compounds are stored in a plate format.

Protocol 2: Automated Buchwald-Hartwig Amination

This protocol outlines the synthesis of a library of 5-amino-1-methyl-1H-indazoles.

Reagent Stock Solution Preparation:

  • This compound Solution: Prepare a 0.2 M solution in a solvent like toluene or THF.

  • Amine Library: Prepare 0.24 M solutions of various primary and secondary amines in the same solvent.

  • Palladium Pre-catalyst/Ligand Solution: Prepare a 0.004 M solution of a suitable pre-catalyst, such as a G3 or G4 Buchwald precatalyst with a ligand like XPhos.

  • Base Solution: Prepare a 0.8 M solution of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide in THF.[7]

Automated Synthesis Workflow:

  • Dispensing: To an array of oven-dried and inerted reaction vials, the automated platform dispenses:

    • 500 µL of the this compound solution (0.1 mmol).

    • 500 µL of a unique amine solution to each vial (0.12 mmol).

    • 500 µL of the palladium pre-catalyst/ligand solution (0.002 mmol).

    • 500 µL of the base solution (0.4 mmol).

  • Reaction: The reaction block is sealed under an inert atmosphere (e.g., nitrogen or argon) and heated to 80-110°C with stirring for 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding 500 µL of saturated aqueous ammonium chloride.

    • Add 1 mL of ethyl acetate and extract the aqueous phase.

    • The organic layer is transferred to a new plate and washed with brine.

    • The solvent is removed in vacuo.

    • The crude product is then subjected to automated purification, typically via preparative HPLC.

  • Analysis and Storage: Purified compounds are analyzed by LC-MS, quantified, and stored for screening.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis Module cluster_purification Automated Purification Module cluster_analysis Analysis & Storage R1 This compound Stock Solution Dispense Reagent Dispensing (Liquid Handler) R1->Dispense R2 Coupling Partner Library (Boronic Acids/Amines) R2->Dispense R3 Catalyst & Base Stock Solutions R3->Dispense React Parallel Reaction (Heated Reactor Block) Dispense->React Workup Automated Work-up (Liquid-Liquid Extraction) React->Workup Purify Mass-Directed Prep-HPLC Workup->Purify Analyze LC-MS Purity Check Purify->Analyze Store Compound Plating & Storage Analyze->Store

Caption: Automated workflow for library synthesis.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, AKT) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Indazole Indazole Derivative (Kinase Inhibitor) Indazole->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for 5-Bromo-1-methyl-1H-indazole in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules, which are recognized for their diverse pharmacological activities.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and antiviral properties.[1][3] The bromine atom at the 5-position and the methyl group at the 1-position of the indazole ring provide specific physicochemical properties and offer synthetic handles for further chemical modifications, making it a valuable building block in drug discovery.[4][5] Indazole derivatives are known to target a variety of biological entities, with a significant number of them developed as protein kinase inhibitors.[6]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein kinases, a critical target class in oncology and other diseases. The following sections detail a generalized protocol for a kinase inhibition assay, present hypothetical screening data, and illustrate the associated workflows and signaling pathways.

Data Presentation: Hypothetical Screening Data

The following table represents hypothetical data from a primary high-throughput screen and a subsequent dose-response confirmation for this compound against two representative protein kinases.

Compound IDCompound NameTarget KinasePrimary Screen Inhibition (%) at 10 µMIC50 (µM)Z'-factor
HTS-001This compoundKinase A882.50.82
HTS-001This compoundKinase B15> 500.79
Control-1StaurosporineKinase A990.020.85
Control-1StaurosporineKinase B980.030.81

Experimental Protocols

General High-Throughput Screening (HTS) Workflow for Kinase Inhibition

This protocol outlines a generic, luminescence-based biochemical assay designed to screen for inhibitors of a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human Kinase A)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (this compound dissolved in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates (low-volume, white)

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or negative control into the wells of a 384-well plate.

  • Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the detection reagent.

  • Incubate for 40 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Dose-Response Assay for Hit Confirmation

Protocol:

  • Create a 10-point, 3-fold serial dilution of the hit compounds (e.g., this compound) in 100% DMSO.

  • Dispense 20 nL of each concentration into a 384-well plate in triplicate.

  • Follow steps 3-9 of the general HTS workflow.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 HTS Workflow for Kinase Inhibition A Compound Dispensing (this compound) B Addition of Kinase and Substrate A->B C Pre-incubation (15 min) B->C D Initiation with ATP C->D E Kinase Reaction (60 min) D->E F Addition of Detection Reagent E->F G Signal Development (40 min) F->G H Luminescence Reading G->H I Data Analysis (% Inhibition) H->I

Caption: High-Throughput Screening Workflow for Kinase Inhibition.

G cluster_1 Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds KinaseA Kinase A RTK->KinaseA Activates Substrate Downstream Substrate KinaseA->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Compound This compound Compound->KinaseA Inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

Discussion

The indazole core is a versatile scaffold for developing kinase inhibitors. The hypothetical data suggests that this compound could act as a selective inhibitor of "Kinase A." The provided HTS protocols are robust and widely applicable for screening large compound libraries against various protein kinases. The luminescence-based readout offers high sensitivity and a broad dynamic range, making it suitable for identifying initial hits.

Following primary screening and dose-response confirmation, promising compounds like this compound would typically undergo further characterization, including:

  • Selectivity Profiling: Screening against a panel of other kinases to determine the inhibitor's selectivity.

  • Mechanism of Action Studies: Experiments to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluating the compound's efficacy in relevant cell lines to confirm its biological activity in a more physiological context.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1-methyl-1H-indazol-5-ylsulfonyl fluoride from 5-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-1H-indazol-5-ylsulfonyl fluoride from 5-bromo-1-methyl-1H-indazole. The synthesis is achieved through a one-pot palladium-catalyzed process that involves the sulfonylation of the aryl bromide followed by an in-situ fluorination. This method offers a mild and efficient route to obtaining sulfonyl fluorides, a functional group of significant interest in drug discovery and chemical biology due to its unique reactivity and stability.

Introduction

Sulfonyl fluorides are valuable functional groups in medicinal chemistry and drug development, often used as covalent inhibitors or as probes for studying biological systems. The synthesis of heteroaryl sulfonyl fluorides, such as those derived from indazoles, is of particular importance given the prevalence of the indazole scaffold in pharmaceutical agents. Traditional methods for synthesizing sulfonyl fluorides can be harsh and may not be suitable for complex, functionalized molecules. The palladium-catalyzed approach described herein provides a robust and versatile alternative, demonstrating excellent functional group tolerance.[1][2] This one-pot procedure simplifies the synthetic process, making it an attractive method for accessing these important compounds.[1][2]

Reaction Scheme

A palladium-catalyzed approach is utilized for the synthesis of sulfonyl fluorides from aryl bromides. The initial step is the sulfonylation of the aryl bromide, which is a general method applicable to a wide range of substrates, including heteroaryl bromides.[1] The transformation is tolerant of various functional groups, making it suitable for complex molecules often encountered in pharmaceutical development.[1]

The overall reaction proceeds in two main steps within a single pot:

  • Palladium-Catalyzed Sulfonylation: The aryl bromide is reacted with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of a palladium catalyst and a suitable ligand to form an intermediate aryl sulfinate.

  • In-situ Fluorination: The resulting aryl sulfinate is then treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride.[1][2]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction1 Sulfonylation cluster_reaction2 Fluorination cluster_workup Work-up and Purification A Combine this compound, PdCl2(AmPhos)2, DABSO, and Et3N in i-PrOH B Heat the reaction mixture at 75 °C for 16-24 hours A->B Step 1 C Cool the reaction to room temperature B->C D Add NFSI to the reaction mixture C->D Step 2 E Stir at room temperature for 3 hours D->E F Quench the reaction E->F G Extract with an organic solvent F->G H Dry and concentrate the organic layer G->H I Purify the crude product by chromatography H->I J 1-methyl-1H-indazol-5-ylsulfonyl fluoride I->J Final Product

Caption: Experimental workflow for the palladium-catalyzed synthesis of 1-methyl-1H-indazol-5-ylsulfonyl fluoride.

Detailed Experimental Protocol

This protocol is based on the general procedure reported by Davies et al. for the synthesis of sulfonyl fluorides from aryl bromides.[1][3]

Materials:

  • This compound

  • PdCl₂(AmPhos)₂ (Palladium(II) bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) dichloride)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Et₃N (Triethylamine)

  • i-PrOH (Isopropanol), anhydrous

  • NFSI (N-Fluorobenzenesulfonimide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add this compound (0.4 mmol, 1.0 equiv), PdCl₂(AmPhos)₂ (0.02 mmol, 5 mol%), and DABSO (0.24 mmol, 0.6 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous isopropanol (2.0 mL, to make a 0.2 M solution with respect to the aryl bromide) and triethylamine (1.2 mmol, 3.0 equiv.) via syringe.

  • The reaction mixture is stirred and heated to 75 °C for 16-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After the initial sulfonylation is complete, the reaction mixture is cooled to room temperature.

  • N-Fluorobenzenesulfonimide (NFSI) (0.6 mmol, 1.5 equiv.) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 3 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 1-methyl-1H-indazol-5-ylsulfonyl fluoride.

Data Summary

The following table summarizes the key quantitative data for the palladium-catalyzed synthesis of sulfonyl fluorides based on the general protocol.

ParameterValueReference
Substrate This compound[1]
Catalyst PdCl₂(AmPhos)₂[1]
Catalyst Loading 5 mol%[1]
SO₂ Source DABSO[1]
SO₂ Source Stoichiometry 0.6 equivalents[1]
Base Triethylamine (Et₃N)[1]
Base Stoichiometry 3.0 equivalents[1]
Solvent Isopropanol (i-PrOH)[1]
Concentration 0.2 M[1]
Sulfonylation Temperature 75 °C[1]
Sulfonylation Time 16-24 hours[1]
Fluorinating Agent NFSI[1]
Fluorinating Agent Stoichiometry 1.5 equivalents[1]
Fluorination Temperature Room Temperature[1]
Fluorination Time 3 hours[1]
Reported Yield Range for Heteroaryl Bromides Moderate to Good[1]

Note: The specific isolated yield for 1-methyl-1H-indazol-5-ylsulfonyl fluoride was part of a broader substrate scope study and is not individually detailed in the primary publication's main text. However, indazole is listed as a successful substrate under these conditions.[1]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts can be toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • NFSI is an oxidizing agent and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The palladium-catalyzed one-pot synthesis of 1-methyl-1H-indazol-5-ylsulfonyl fluoride from this compound is a highly effective and practical method.[1][2] Its operational simplicity, mild reaction conditions, and tolerance for a variety of functional groups make it a valuable tool for medicinal chemists and drug development professionals.[1] This protocol provides a clear and detailed guide for the successful implementation of this synthetic transformation.

References

Application Notes and Protocols: 5-Bromo-1-methyl-1H-indazole as a Reagent for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2] As a bioisostere of purine, the indazole core can effectively compete for the ATP-binding site of kinases.[2] 5-Bromo-1-methyl-1H-indazole is a valuable fragment that combines the kinase-hinge binding potential of the indazole core with a strategic bromine atom for facile chemical elaboration and a methyl group that directs substitution.

These application notes provide a comprehensive guide for utilizing this compound in a typical FBDD campaign against protein kinases, a critical class of drug targets.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three" often applied to fragment libraries, suggesting its suitability as a starting point for FBDD.

PropertyValueSource
Molecular FormulaC₈H₇BrN₂[3]
Molecular Weight211.06 g/mol [4]
XLogP32.4[3]
Hydrogen Bond Donors0[5]
Hydrogen Bond Acceptors2[5]
Rotatable Bonds0[5]
Topological Polar Surface Area (TPSA)17.8 Ų[5]

Application in Kinase Inhibitor Discovery

The indazole scaffold is a well-established core for kinase inhibitors, with several approved drugs featuring this motif.[6] Derivatives of this compound can be developed to target various protein kinases implicated in cancer and other diseases. The methyl group at the N1 position can provide advantageous interactions in certain kinase ATP binding sites, while the bromine at the 5-position serves as a versatile synthetic handle for optimization through structure-guided design.

Hypothetical Target: AXL Receptor Tyrosine Kinase

For the protocols outlined below, we will consider a hypothetical FBDD campaign targeting the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) subfamily. AXL is upregulated in numerous cancers and its overexpression is linked to poor prognosis and drug resistance.[1]

Below is a simplified representation of a signaling pathway involving AXL kinase.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AXL AXL Receptor PI3K PI3K AXL->PI3K Activates ERK ERK AXL->ERK Activates Gas6 Gas6 (Ligand) Gas6->AXL Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation 5_Bromo_1_methyl_1H_indazole 5-Bromo-1-methyl- 1H-indazole 5_Bromo_1_methyl_1H_indazole->AXL Inhibits

Caption: Simplified AXL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Fragment Screening

A typical FBDD workflow involves a primary screen to identify initial hits, followed by secondary and tertiary assays for validation and characterization.

FBDD_Workflow Start Fragment Library (including this compound) PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) Start->PrimaryScreen HitSelection Hit Selection (ΔTm > 2°C) PrimaryScreen->HitSelection HitSelection->Start Non-hits SecondaryScreen Secondary Screen (e.g., SPR or NMR) HitSelection->SecondaryScreen Hits HitValidation Hit Validation (Confirmed Binding) SecondaryScreen->HitValidation HitValidation->SecondaryScreen False Positives TertiaryAssay Tertiary Assay (e.g., ITC & X-ray Crystallography) HitValidation->TertiaryAssay Validated Hits LeadOp Structure-Based Lead Optimization TertiaryAssay->LeadOp

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This protocol outlines a primary screen to identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified AXL kinase domain (e.g., >95% purity)

  • This compound stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of thermal scanning

Procedure:

  • Preparation of Reagents:

    • Dilute the AXL kinase domain to a final concentration of 2 µM in the assay buffer.

    • Prepare a 10 mM intermediate stock of this compound by diluting the 100 mM stock in DMSO.

    • Prepare a working solution of SYPRO Orange dye by diluting the 5000x stock to 50x in assay buffer.

  • Assay Plate Setup:

    • In each well of the PCR plate, add 18 µL of the 2 µM AXL kinase solution.

    • Add 1 µL of the 10 mM fragment stock to the sample wells (final fragment concentration: 500 µM, final DMSO concentration: 5%).

    • For control wells, add 1 µL of DMSO.

    • Add 1 µL of the 50x SYPRO Orange dye to all wells.

    • Seal the plate and centrifuge briefly to mix.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Determine the melting temperature (Tm) for each well by fitting the fluorescence data to a Boltzmann equation.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.

    • Fragments with a ΔTm of ≥ 2°C are considered primary hits.

Representative Data:

Fragment IDConcentration (µM)ΔTm (°C)Hit Status
This compound 500 +3.5 Hit
Fragment X500+0.8Non-hit
Fragment Y500+2.5Hit
DMSO Control-0.0-
Protocol 2: Secondary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)

This protocol is for validating the binding of primary hits and determining their binding affinity (KD).

Materials:

  • Purified, biotinylated AXL kinase domain

  • This compound stock solution (100 mM in DMSO)

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2% DMSO

Procedure:

  • Chip Preparation:

    • Immobilize the biotinylated AXL kinase domain on the streptavidin-coated sensor chip to a level of ~2000-4000 Response Units (RU).

    • Use one flow cell as a reference surface (no protein immobilized).

  • Fragment Preparation:

    • Prepare a serial dilution of this compound in running buffer, typically ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is consistent across all samples.

  • Binding Analysis:

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Regenerate the surface if necessary between injections.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD).

Representative Data:

Fragment IDKD (µM)Ligand Efficiency (LE)
This compound 150 0.35
Fragment Y2500.31

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / HAC, where HAC is the heavy atom count.

Protocol 3: Hit Validation using 1D NMR Spectroscopy (Saturation Transfer Difference)

This protocol uses ligand-observed NMR to confirm the binding of fragments to the target protein.

Materials:

  • Purified AXL kinase domain

  • This compound

  • NMR Buffer: 50 mM Phosphate buffer pH 7.4 in 99.9% D₂O, 150 mM NaCl

  • NMR tubes

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a sample containing 10-20 µM of AXL kinase and 500 µM of this compound in NMR buffer.

    • Prepare a control sample containing only 500 µM of the fragment in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample.

    • For the protein-fragment sample, acquire two spectra:

      • An "on-resonance" spectrum with selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

      • An "off-resonance" spectrum with the saturation pulse applied at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the Saturation Transfer Difference (STD) spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability offered by the bromine atom make it an attractive scaffold for optimization. The protocols provided herein offer a robust framework for the identification, validation, and characterization of this and other indazole-based fragments, paving the way for the development of novel and potent therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 5-Bromo-1-methyl-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and high-yielding approach begins with the synthesis of the precursor, 5-bromo-1H-indazole, from 4-bromo-2-methylaniline. This intermediate is then methylated to yield the final product.

Q2: What is the primary challenge in synthesizing this compound from 5-bromo-1H-indazole?

A2: The main challenge is controlling the regioselectivity of the N-methylation step. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of this compound (the desired N1 isomer) and 5-Bromo-2-methyl-1H-indazole (the N2 isomer).[1] Formation of the N2 isomer reduces the yield of the target compound and necessitates purification to separate the two isomers.

Q3: Which reaction conditions favor the formation of the desired this compound (N1-isomer)?

A3: Generally, the N1-methylated product is the thermodynamically more stable isomer. Conditions that favor thermodynamic control, such as using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), have been shown to provide high selectivity for the N1 position.[2][3]

Q4: Can other bases and solvents be used for the methylation reaction?

A4: Yes, other conditions have been reported. For instance, the use of cesium carbonate (Cs₂CO₃) in dioxane is another effective method for achieving N1-alkylation. However, combinations like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers.

Q5: Are there methods to synthesize this compound that avoid the issue of isomer formation?

A5: Yes, an alternative route involves starting with 2-fluoro-5-bromobenzaldehyde and formylhydrazine.[1] This multi-step synthesis is designed to circumvent the direct methylation of 5-bromo-1H-indazole, thereby avoiding the formation of isomeric mixtures and simplifying purification.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Methylated Product (mixture of isomers) 1. Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity to fully deprotonate the 5-bromo-1H-indazole. 2. Inactive Methylating Agent: The methyl iodide or dimethyl sulfate may have degraded. 3. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures. 4. Moisture in the Reaction: Water can quench the base (especially NaH) and react with the methylating agent.1. Base Selection: Use a strong base like sodium hydride (NaH). Ensure it is fresh and handled under anhydrous conditions. Use at least 1.1 equivalents. 2. Reagent Quality: Use fresh, high-purity methyl iodide or dimethyl sulfate. 3. Temperature Optimization: While the initial deprotonation is often done at 0 °C, the methylation step can be allowed to proceed at room temperature or with gentle heating. Monitor the reaction by TLC. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor N1:N2 Isomer Ratio (Low Selectivity) 1. Choice of Base and Solvent: Certain base/solvent combinations, like K₂CO₃ in DMF, are known to produce significant amounts of the N2 isomer. 2. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the kinetically formed N2 isomer.1. Optimize Reaction Conditions: For high N1 selectivity, the combination of NaH in THF is highly recommended.[2][3] Alternatively, consider Cs₂CO₃ in dioxane. 2. Promote Thermodynamic Product: Longer reaction times at a slightly elevated temperature may allow for equilibration to the more stable N1 isomer, although this is not always effective.
Difficulty Separating N1 and N2 Isomers 1. Similar Polarity: The two isomers often have very similar polarities, making separation by column chromatography challenging.1. Optimize Chromatography: Use a long silica gel column and a solvent system with low polarity (e.g., a low percentage of ethyl acetate in hexanes). A shallow gradient elution can improve separation. Monitor fractions carefully by TLC. 2. Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the desired isomer.
Formation of Multiple Unidentified Byproducts 1. Degradation of Starting Material or Product: The reaction conditions may be too harsh. 2. Side Reactions with Solvent: The solvent may not be inert under the reaction conditions.1. Milder Conditions: Consider lowering the reaction temperature or using a less reactive methylating agent. 2. Solvent Choice: Ensure the solvent is appropriate for the chosen base and reaction temperature.

Data on N-Methylation of Indazoles

The following table summarizes various conditions for the N-alkylation of indazole derivatives, highlighting the impact on regioselectivity.

Indazole Substrate Alkylating Agent Base Solvent Temperature N1:N2 Ratio Yield
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMFRoom Temp38:4684% (total)
Methyl 1H-indazole-3-carboxylaten-Pentyl BromideNaHTHF50 °C>99:1>95%
5-bromo-1H-indazoleMethyl IodideNaHTHF0 °C to RTHigh N1 selectivityGood
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl TosylateCs₂CO₃Dioxane90 °CHigh N1 selectivity90-98%
Methyl 5-bromo-1H-indazole-3-carboxylateMethanol (Mitsunobu)DEAD, PPh₃THF50 °CHigh N2 selectivity90-97%

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazole

This protocol is adapted from a high-yield synthesis starting from 4-bromo-2-methylaniline.[4]

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Heptane

  • Magnesium sulfate

  • Celite

Procedure:

  • In a flask, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) and cool to below 40°C.

  • Add acetic anhydride (0.109 L) and stir the solution for 50 minutes.

  • Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

  • Reflux the solution at 68°C for 20 hours.

  • Cool the reaction to 25°C and distill off the volatile components under vacuum.

  • Add water (225 mL) in portions and continue distillation to remove residual volatiles.

  • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

  • Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

  • Cool the solution to 20°C and add 50% sodium hydroxide (520 g) until the pH reaches 11.

  • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter through a silica gel pad with ethyl acetate and concentrate by rotary evaporation, adding heptane (0.45 L) during the distillation.

  • Slurry the resulting solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole (yield ~94%).[4]

Protocol 2: N1-Methylation of 5-bromo-1H-indazole (High Selectivity)

This protocol is optimized for high N1-regioselectivity.[2][3]

Materials:

  • 5-bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole (concentration approx. 0.1-0.5 M).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back down to 0°C.

  • Slowly add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

  • Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to isolate this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_methylation N-Methylation cluster_purification Purification A 4-Bromo-2-methylaniline B 5-bromo-1H-indazole A->B Diazotization & Cyclization (Yield ~94%) C Deprotonation with NaH in THF B->C D Addition of Methyl Iodide C->D E Crude Product Mixture D->E F Column Chromatography E->F G This compound F->G

Caption: Optimized workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Methylation Products Indazole 5-bromo-1H-indazole anion N1_isomer This compound (Desired Product - Thermodynamic) Indazole->N1_isomer N1 Attack (Favored by NaH/THF) N2_isomer 5-Bromo-2-methyl-1H-indazole (Side Product - Kinetic) Indazole->N2_isomer N2 Attack (Favored in some conditions)

Caption: Regioselectivity in the N-methylation of 5-bromo-1H-indazole.

References

purification challenges for 5-Bromo-1-methyl-1H-indazole and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-indazole and its derivatives. The information is designed to help identify and resolve common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions. A significant challenge in the synthesis of N-alkylated indazoles is the formation of both N1 and N2 isomers. Direct methylation of 5-bromo-1H-indazole can lead to a mixture of this compound and 5-bromo-2-methyl-1H-indazole, which can be challenging to separate.[1] One synthetic approach that effectively avoids the issue of isomers involves a condensation reaction of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by cyclization and reduction.[1]

Q2: What are the recommended purification techniques for this compound?

A2: The two primary methods for purifying this compound and its derivatives are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from isomers and other impurities.[2] Recrystallization is a powerful technique for achieving high purity, especially when dealing with crystalline solids.[2][3] A simple purification by slurrying with a mixture of methyl tert-butyl ether and heptane has also been reported to yield the product as an off-white solid.[4]

Q3: How can I avoid the formation of isomeric impurities during synthesis?

A3: To avoid the formation of N1 and N2 isomers, it is recommended to use a synthetic route that directs the alkylation to a specific nitrogen. A method described in a patent (CN113912544A) utilizes a multi-step synthesis starting from 2-fluoro-5-bromobenzaldehyde to selectively produce the this compound isomer, thus bypassing the purification challenge of separating isomers.[1]

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue, particularly with compounds that have impurities or when the cooling process is too rapid. To address this, you can try the following:

  • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a different solvent system: The chosen solvent may be too good of a solvent. A solvent mixture, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can be effective. The anti-solvent should be added slowly to the hot solution until it becomes slightly cloudy, followed by the addition of a few drops of the good solvent to redissolve the oil, and then slow cooling.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) to test various solvent mixtures. A gradient elution (gradually increasing the polarity of the eluent) is often effective. For indazole derivatives, mixtures of ethyl acetate and hexanes, or dichloromethane and methanol are common.
Overloading the column.Reduce the amount of crude material loaded onto the column. The amount of adsorbent should be significantly greater than the amount of sample.
Column packing is not uniform.Ensure the silica gel or other stationary phase is packed evenly without any air bubbles or cracks. A slurry packing method is generally recommended.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the polarity of the solvent system. If the product elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity.
Tailing of Spots on TLC and Peaks in Elution The compound is interacting too strongly with the stationary phase.For amine-containing indazole derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing on silica gel.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation The solution is not saturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a solvent/anti-solvent system.
The compound is very pure and lacks nucleation sites.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
"Oiling Out" The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High concentration of impurities.Consider a preliminary purification step, such as column chromatography, before recrystallization.
The boiling point of the solvent is higher than the melting point of the solute.Choose a lower-boiling point solvent.
Low Recovery Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Data Presentation

The following table provides a representative comparison of purification methods for this compound, based on typical outcomes for similar compounds. Actual results may vary depending on the specific impurities present in the crude material.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Advantages Disadvantages
Column Chromatography 70-85%>98%60-80%Effective for separating isomers and multiple impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization 85-95%>99%70-90%Can provide very high purity for crystalline solids; scalable.May not be effective for removing impurities with similar solubility; risk of "oiling out".
Slurrying 70-80%90-95%>80%Simple and quick method for removing highly soluble or insoluble impurities.Generally does not achieve as high purity as chromatography or recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with 10:90 and gradually increasing the polarity)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of ethyl acetate and hexanes. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Kinase Inhibition Signaling Pathway

Indazole derivatives are known to act as kinase inhibitors, interfering with signaling pathways that are often dysregulated in diseases like cancer. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth. Some indazole-based compounds have been shown to inhibit VEGFR, thereby blocking downstream signaling.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition by an indazole derivative.

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of this compound, starting from the crude product obtained after synthesis.

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Column Chromatography TLC->Column Fractions Collect and Analyze Fractions by TLC Column->Fractions Evaporation1 Combine Pure Fractions & Evaporate Solvent Fractions->Evaporation1 Product1 Purified Product (Purity >98%) Evaporation1->Product1 Recrystallization Recrystallization Evaporation1->Recrystallization Optional Further Purification Filtration Filtration and Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Product2 High-Purity Product (Purity >99%) Drying->Product2

References

Troubleshooting Regioselectivity in the Alkylation of 5-Bromo-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 5-bromo-1H-indazole. Our aim is to help you navigate the challenges of regioselectivity and achieve your desired N1 or N2 substituted indazole products.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the alkylation of 5-bromo-1H-indazole?

A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation can therefore lead to a mixture of N1 and N2 substituted regioisomers.[1][2][3] The thermodynamically more stable tautomer is the 1H-indazole; however, the reaction outcome is a delicate balance of steric and electronic factors, reaction conditions, and whether the reaction is under kinetic or thermodynamic control.[1][3][4][5] Achieving high selectivity for a single isomer is crucial for the synthesis of specific, biologically active molecules.[3]

Q2: What are the primary factors influencing whether alkylation occurs at the N1 or N2 position?

A2: The regiochemical outcome of the alkylation of 5-bromo-1H-indazole is influenced by several key factors:

  • Choice of Base and Solvent: This is a critical determinant of selectivity. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favor N1 alkylation.[3][4][6] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[1][2]

  • Substituents on the Indazole Ring: The electronic and steric nature of other substituents on the indazole ring can significantly direct the alkylation. For instance, a bulky substituent at the C7 position will sterically hinder the N1 position, thereby favoring N2 alkylation.[1][4][6]

  • Nature of the Alkylating Agent: The electrophile used can also influence the N1/N2 ratio.[4][7]

  • Reaction Temperature: Temperature can affect the balance between the thermodynamically and kinetically favored products.

Q3: How can I distinguish between the N1 and N2 alkylated isomers of 5-bromo-1H-indazole?

A3: Unambiguous structure assignment is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.[8] Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for this purpose.[4][9] For example, an HMBC experiment can show a correlation between the protons of the alkyl group and the C7a or C3 carbons of the indazole ring, allowing for definitive assignment of the N1 and N2 positions.[4]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of N1 and N2 isomers, but I want to selectively synthesize the N1-alkylated product.

Solution:

To favor the formation of the N1-alkylated product, you should employ conditions that are known to promote thermodynamic control. The N1-substituted indazole is often the more thermodynamically stable isomer.[3][4]

  • Recommended Conditions: The most widely cited method for achieving high N1 selectivity is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[3][4][6] This combination has been shown to provide excellent N1 regioselectivity for a variety of indazoles.[4][6]

  • Alternative for Methyl 5-bromo-1H-indazole-3-carboxylate: For this specific substrate, using cesium carbonate (Cs₂CO₃) in dioxane at 90 °C with an alkyl tosylate has been reported to give high yields of the N1-substituted product.[5][10]

Problem 2: I am trying to synthesize the N2-alkylated isomer, but the N1 isomer is the major product.

Solution:

To favor the formation of the N2-alkylated product, you should consider strategies that either sterically hinder the N1 position or utilize reaction conditions known to favor kinetic control or specific catalytic systems.

  • Steric Hindrance: If your synthesis allows, introducing a substituent at the C7 position of the indazole ring can sterically block the N1 position, thus directing alkylation to the N2 position.[1][4][6] Electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity.[3][4][6]

  • Mitsunobu Reaction: The Mitsunobu reaction provides a strong preference for the formation of the N2 regioisomer.[1][4][9] This reaction typically involves dissolving the indazole, an alcohol, and triphenylphosphine in THF, followed by the addition of a dialkyl azodicarboxylate like DIAD or DEAD.[1]

  • Acidic Conditions: In some cases, acidic conditions can be used to promote N2-alkylation.[3] For example, using triflic acid (TfOH) as a catalyst with a diazo compound in dichloromethane (DCM) can lead to exclusive N2-alkylation.[1]

Problem 3: The overall yield of my alkylation reaction is low, regardless of the isomer ratio.

Solution:

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or degradation of starting materials or products.

  • Ensure Anhydrous Conditions: Indazole alkylations, especially those using strong bases like NaH, are sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Optimize Reaction Temperature and Time: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.[2][10] Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time.

  • Choice of Base and Equivalents: Ensure you are using a sufficient excess of the base (e.g., 1.1-2.0 equivalents) to ensure complete deprotonation of the indazole.[1]

  • Purity of Starting Materials: Impurities in the 5-bromo-1H-indazole or the alkylating agent can interfere with the reaction. Ensure your starting materials are of high purity.

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of Substituted Indazoles

Indazole SubstrateAlkylating AgentBase / SolventTemperature (°C)N1:N2 RatioYield (%)Reference(s)
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[1]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.520 (N1), 58 (N2)[1][4]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMFRT38:46 (yields)-[5]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylateCs₂CO₃ / Dioxane90N1 selective>90[2][10]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[1]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH in THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[1][10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.[1]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol generally favors the formation of the N2-alkylated product.[1][4]

  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.[1]

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start 5-Bromo-1H-indazole base Base (e.g., NaH, Cs₂CO₃, K₂CO₃) start->base Deprotonation solvent Solvent (e.g., THF, Dioxane, DMF) base->solvent alkylating_agent Alkylating Agent (R-X) solvent->alkylating_agent N1_product N1-alkylated 5-Bromoindazole alkylating_agent->N1_product Thermodynamic Control (e.g., NaH in THF) N2_product N2-alkylated 5-Bromoindazole alkylating_agent->N2_product Kinetic Control / Steric Hindrance (e.g., Mitsunobu, C7-substituent)

Caption: Factors influencing N1 vs. N2 regioselectivity in 5-bromo-1H-indazole alkylation.

G start Start: Alkylation of 5-Bromo-1H-indazole problem Problem: Undesired N1/N2 Isomer Ratio start->problem desired_N1 Desired Product: N1-isomer problem->desired_N1 desired_N2 Desired Product: N2-isomer problem->desired_N2 solution_N1 Solution: Use NaH in THF or Cs₂CO₃ in Dioxane desired_N1->solution_N1 solution_N2 Solution: Consider Mitsunobu reaction, add C7-substituent, or use acidic conditions desired_N2->solution_N2 end End: Desired Regioisomer Obtained solution_N1->end solution_N2->end

Caption: Troubleshooting workflow for controlling N1/N2 regioselectivity.

References

improving the stability of 5-Bromo-1-methyl-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of 5-Bromo-1-methyl-1H-indazole in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to degradation in highly acidic or basic conditions. Indazole derivatives can undergo hydrolysis, and the pH can catalyze this process.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while non-polar aprotic solvents are generally more inert.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, solutions should be kept at recommended cool temperatures.

  • Light: Exposure to light, particularly UV light, can induce photodegradation. It is recommended to store solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially if trace metal ions are present.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended. These are general recommendations based on the properties of similar heterocyclic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C or frozen (-20°C to -80°C)Reduces the rate of thermal degradation.
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Minimizes the risk of oxidative degradation.
Container Tightly sealed, appropriate-sized vialsPrevents solvent evaporation and exposure to air and moisture.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and literature on related compounds, potential degradation pathways include:

  • Photodegradation: A likely pathway is the cleavage of the carbon-bromine bond upon exposure to light, leading to debromination.[1]

  • Oxidative Degradation: The N-methyl group could be susceptible to oxidation, potentially leading to the formation of an N-formyl derivative or N-demethylation to 5-bromo-1H-indazole.[2][3][4]

  • Hydrolysis: Under strong acidic or basic conditions, the indazole ring itself could be susceptible to cleavage, although this is generally less common under typical experimental conditions.

A diagram illustrating these potential degradation pathways is provided below.

A This compound B Debromination Product (1-methyl-1H-indazole) A->B Light (UV) C N-Demethylation Product (5-bromo-1H-indazole) A->C Oxidation D N-Oxide Product A->D Oxidation E Ring Cleavage Products A->E Strong Acid/Base (Hydrolysis)

Potential degradation pathways for this compound.

Troubleshooting Guide

Problem: My solution of this compound has turned yellow/brown.

  • Possible Cause: This discoloration can be an indication of degradation, potentially due to oxidation or photodegradation.

  • Recommendation:

    • Prepare a fresh solution using a high-purity solvent that has been degassed to remove dissolved oxygen.

    • Store the new solution in an amber vial and under an inert atmosphere (nitrogen or argon).

    • If possible, analyze the discolored solution by HPLC or LC-MS to identify any degradation products and compare it with the fresh solution.

Problem: I am seeing a loss of compound potency or inconsistent results in my experiments.

  • Possible Cause: The compound may be degrading in your experimental solution over the time course of the experiment.

  • Recommendation:

    • Prepare fresh solutions of this compound immediately before use.

    • If the experiment runs for an extended period, consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH of the media). You may need to perform a time-course stability study.

    • Ensure that all solvents and reagents used are of high purity and free from contaminants that could accelerate degradation (e.g., metal ions).

Problem: A precipitate has formed in my stock solution upon storage.

  • Possible Cause: This could be due to the low solubility of the compound or a degradation product at the storage temperature.

  • Recommendation:

    • Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves.

    • If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded and a fresh one prepared.

    • Consider preparing a more dilute stock solution or using a different solvent system with higher solubilizing power for your compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the purity of this compound and detect its degradation products.[5][6]

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

3. Method Development and Validation:

  • Optimize the gradient, flow rate, and detection wavelength to achieve good resolution between the main peak and any impurity peaks.

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol: Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation products and establish the degradation pathways of your compound.[7][8]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark.

  • Photodegradation: Expose the stock solution in a quartz cuvette or clear vial to a light source (e.g., a photostability chamber with UV and visible light).

3. Analysis:

  • At each time point, take an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Below is a diagram illustrating the workflow for a forced degradation study.

cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Stress (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 70°C, dark) A->E F Photolytic Stress (UV/Vis light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify & Quantify Degradation Products I->J

Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-bromo-1-methyl-1H-indazole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our comprehensive guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the undesired regioisomer, 5-bromo-2-methyl-1H-indazole.[1] This occurs because the methylation of 5-bromo-1H-indazole can happen at either the N1 or N2 position of the indazole ring. Other potential side reactions, common to indazole synthesis in general, include hydrazone formation and dimerization, particularly when using hydrazine in the initial cyclization steps under elevated temperatures.[2]

Q2: My methylation of 5-bromo-1H-indazole resulted in a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-methylated product?

A2: Achieving high regioselectivity is a critical challenge. Traditional methods using methyl iodide under basic conditions often yield a mixture of this compound and 5-bromo-2-methyl-1H-indazole, necessitating chromatographic separation.[1] To circumvent this, a multi-step approach that avoids direct methylation of the pre-formed indazole ring is recommended. One such patented method involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by cyclization and reduction to yield the desired N1-methylated product with high purity, thus avoiding the isomer problem.[1]

Q3: I am observing poor yields during the cyclization step to form the indazole ring. What factors could be contributing to this?

A3: Low yields in indazole synthesis can stem from several factors. If employing a method involving hydrazine, elevated temperatures can lead to the formation of stable hydrazones and dimers as byproducts, thereby reducing the yield of the desired indazole.[2] The choice of solvent and catalyst is also crucial. For instance, some methods report higher yields in aprotic solvents like DMSO and DMF.[2] Additionally, the reactivity of the starting materials, such as the presence of certain functional groups, can influence the efficiency of the cyclization.

Q4: Are there any specific safety precautions I should take when working with reagents for this synthesis?

A4: Yes, several reagents used in the synthesis of this compound derivatives require careful handling. For example, when using reducing agents like borane-tetrahydrofuran solution (BH3-THF) or borane-dimethyl sulfide (BH3-Me2S), quenching the reaction with ethanol or methanol must be done carefully at low temperatures (e.g., 0 °C) as it can release a large amount of gas rapidly.[1] Hydrazine hydrate is corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound and its precursors.

Protocol 1: Synthesis of this compound via a Regioselective Route[1]

This method avoids the formation of the N2-methylated isomer.

Step 1: Condensation

  • React 2-fluoro-5-bromobenzaldehyde with formylhydrazine to generate an intermediate.

Step 2: Cyclization

  • Heat the intermediate from Step 1 in the presence of an alkali and a polar aprotic solvent to facilitate ring closure.

Step 3: Reduction

  • React the cyclized intermediate with a reducing agent, such as a borane-tetrahydrofuran solution or a borane-dimethyl sulfide solution, to obtain this compound.

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and carefully add ethanol or methanol to quench the excess reducing agent.

  • Work-up: Following quenching, an acidic work-up can be performed to form a salt of the product, which helps in separating the borane complex. Subsequent basification and extraction will yield the final product.

Protocol 2: N-Methylation of 6-Bromo-4-nitro-1H-indazole (Illustrative for N-alkylation)[3]

While for a different derivative, this protocol illustrates a general procedure for N-alkylation of an indazole.

  • Materials: 6-bromo-4-nitro-1H-indazole, sodium hydride (60% dispersion in mineral oil), iodomethane, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C.

    • Add a solution of 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the suspension.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Add iodomethane (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data Summary

The following table summarizes key quantitative parameters from the cited experimental protocols.

ParameterValueCompoundReference
Reagent Equivalents (N-Methylation)
6-bromo-4-nitro-1H-indazole1.0 eq6-Bromo-1-methyl-4-nitro-1H-indazole
Sodium Hydride1.2 eq
Iodomethane1.5 eq
Reaction Conditions (Reduction)
Temperature0 °C (quenching)5-bromo-1-methylindazole[1]
Reagent Equivalents (Reduction of Nitro Group)
6-bromo-1-methyl-4-nitro-1H-indazole1.0 eq6-Bromo-1-methyl-1H-indazol-4-amine
Iron Powder5.0 eq
Ammonium Chloride4.0 eq

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of this compound derivatives.

Synthesis_Workflow cluster_traditional Traditional Methylation start1 5-Bromo-1H-indazole reagents1 Methyl Iodide, Base start1->reagents1 product_mix Mixture of N1 and N2 Isomers reagents1->product_mix separation Chromatographic Separation product_mix->separation product1 This compound separation->product1 side_product1 5-Bromo-2-methyl-1H-indazole separation->side_product1

Caption: Traditional methylation workflow leading to isomeric mixture.

Regioselective_Synthesis cluster_regioselective Regioselective Synthesis start2 2-Fluoro-5-bromobenzaldehyde reagents2 Formylhydrazine start2->reagents2 Condensation intermediateA Intermediate A reagents2->intermediateA reagents3 Alkali, Polar Aprotic Solvent intermediateA->reagents3 Cyclization intermediateB Intermediate B reagents3->intermediateB reagents4 Reducing Agent (e.g., Borane) intermediateB->reagents4 Reduction product2 This compound reagents4->product2

Caption: Regioselective synthesis workflow to avoid isomer formation.

Troubleshooting_Logic cluster_issues Common Issues & Solutions problem Problem Encountered isomer_mix Isomeric Mixture (N1/N2) problem->isomer_mix low_yield Low Yield in Cyclization problem->low_yield solution1 Adopt Regioselective Synthesis Route isomer_mix->solution1 solution2 Optimize Temperature low_yield->solution2 solution3 Change Solvent/Catalyst low_yield->solution3

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions involving 5-Bromo-1-methyl-1H-indazole.

General Troubleshooting & FAQs

Q1: My cross-coupling reaction with this compound has a low yield or is not proceeding. What are the first steps to troubleshoot?

A1: Low conversion in palladium-catalyzed cross-coupling reactions can be attributed to several factors, including catalyst deactivation or suboptimal reaction conditions.[1] Begin by verifying the integrity of all reagents and solvents. Ensure that solvents are anhydrous and properly degassed, as residual oxygen can deactivate the palladium catalyst and promote side reactions like the homocoupling of boronic acids.[1] Subsequently, systematically evaluate the core components of the reaction: the palladium source/ligand, the base, and the solvent system.

Q2: I am observing a significant amount of a debrominated side product (1-methyl-1H-indazole). How can this be minimized?

A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2] This occurs when the organopalladium intermediate reacts with a proton source before the desired coupling step.[1] Key causes include:

  • High Reaction Temperature: Elevated temperatures can increase the rate of debromination.[2] It is advisable to run the reaction at the lowest effective temperature.[1]

  • Proton Sources: Residual water or other proton sources in the reaction mixture are common culprits. Use anhydrous, thoroughly degassed solvents and reagents.[1]

  • Choice of Base: Certain bases may contain water or facilitate the formation of palladium hydride species, which are key intermediates in the debromination pathway.[2] Consider using an anhydrous base like K₃PO₄.[1]

  • Catalyst System: The choice of catalyst and ligand is critical. For instance, in some cases, using Pd(PPh₃)₄ has led to the formation of the dehalogenated product.[2] Experimenting with different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can favor the desired cross-coupling pathway over debromination.[2]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing reaction rates, selectivity, and catalyst stability.[3]

  • Polar Aprotic Solvents: Solvents like DMF, DMAc, and dioxane are frequently used because they can dissolve most organic compounds and many inorganic salts, and their high boiling points can enhance reaction rates.[3][4] However, amide solvents like DMF can sometimes be oxidized by Pd(II) species, or act as ligands, which may influence the catalytic cycle.[3]

  • Solvent Mixtures: Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are common, particularly in Suzuki reactions, as the base is often only soluble in the aqueous phase.[5]

  • Impact on Mechanism: The polarity of the solvent can stabilize polar intermediates and transition states.[4] For example, the oxidative addition of aryl triflates is known to proceed faster in polar solvents.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and an organoboron reagent.[7]

FAQs for Suzuki-Miyaura Coupling

Q1: Which palladium catalyst is most effective for the Suzuki coupling of 5-bromoindazoles?

A1: The choice of catalyst is crucial. While Pd(PPh₃)₄ is commonly used, other catalysts can provide better yields in shorter reaction times.[1][8] For the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a screening revealed that Pd(dppf)Cl₂ was the most suitable catalyst, affording a high yield in just two hours.[9][10]

Q2: What is the role of the base in a Suzuki reaction, and which one should I choose?

A2: The base is critical for activating the organoboron species to facilitate the transmetalation step.[5] The choice can significantly impact yield and reaction rate.[5]

  • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides are frequently used.[5]

  • Selection Criteria: Inorganic bases like K₂CO₃ and K₃PO₄ often provide high yields.[5][11] Cesium carbonate (Cs₂CO₃) is a popular choice for more challenging couplings due to its higher solubility in organic solvents.[5][8] The selection depends on the specific substrates and solvent system.[5]

Q3: My boronic acid is decomposing or forming a homocoupled (R-R) byproduct. How can I prevent this?

A3: Boronic acid homocoupling is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[1] Thiophene boronic acids are particularly prone to protodeboronation.[9] To prevent these side reactions:

  • Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the catalyst by using freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon) through the solvent for an extended period.[1]

  • Control Temperature: Homocoupling can be more prevalent at higher temperatures.[1]

  • Use a Well-Defined Pre-catalyst: Using a defined Pd(0) pre-catalyst may suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]

Data Presentation: Optimization of Suzuki-Miyaura Coupling

Table 1: Screening of Palladium Catalysts for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole. [9][10]

CatalystReaction Time (h)Yield (%)
Pd(OAc)₂/SPhos2425
Pd(PPh₃)₄2445
PdCl₂(PPh₃)₂2460
Pd(dppf)Cl₂ 2 95
Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.

Table 2: Optimization of Reaction Conditions for Suzuki Coupling of 7-Bromo-1H-indazoles. [8]

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂ (10)K₂CO₃DMFRefluxTraces
Pd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O10045
Pd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O10065
Pd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)82
Conditions: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid.
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)[12]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)[11]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)[12]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)[1][9]

Methodology:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.[1]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent via syringe.[1]

  • Add the palladium catalyst under the inert atmosphere.[1]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C).[9]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by silica gel column chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between this compound and a primary or secondary amine.[14][15]

FAQs for Buchwald-Hartwig Amination

Q1: What are the key factors for a successful Buchwald-Hartwig amination with an indazole substrate?

A1: The success of this reaction hinges on the combination of the palladium pre-catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[1][14] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by the base, and reductive elimination.[14] The choice of ligand is essential for facilitating these steps.[14]

Q2: Which ligands and bases are recommended for coupling with 5-bromoindazoles?

A2: For substrates like indazoles, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often effective.[1] These are typically paired with a strong, non-nucleophilic base. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[1][14][16]

Q3: The N-H on my indazole seems to be interfering with the reaction. Should I protect it?

A3: The unprotected N-H of the indazole can potentially interfere with the reaction, for example, by reacting with the strong base or coordinating to the palladium catalyst.[1] If low yields or side reactions persist after optimizing other parameters, considering protection of the indazole nitrogen with a suitable group (e.g., BOC) may be necessary.[1] However, many modern catalyst systems show high tolerance for N-H groups.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2–2.0 equiv.)[14]

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, XPhos, 2–4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5–2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[17]

Methodology:

  • In a glovebox or under an inert atmosphere, add the this compound, palladium pre-catalyst, ligand, and base to an oven-dried reaction tube.[1][14]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[14]

  • Add the anhydrous solvent and the amine via syringe.[14]

  • Seal the tube and heat the reaction mixture (e.g., to 80–120 °C) with vigorous stirring.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. If a strong base like NaOtBu was used, carefully quench with a saturated aqueous solution of ammonium chloride.[14]

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and brine.[14]

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate.[14]

  • Purify the residue by silica gel column chromatography.[1]

Other Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[12]

  • Typical Conditions: The reaction generally uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂), often with a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which can also serve as the solvent.[12][18]

  • Optimization: Key parameters to optimize include catalyst loading, base equivalence, and temperature. Copper-free protocols have also been developed to avoid issues associated with copper.[18]

Heck Reaction

The Heck reaction creates a C-C bond between this compound and an alkene.[19]

  • Debromination Issue: Debromination can be a significant side reaction in the Heck coupling of bromoindazoles.[2]

  • Suppression Strategy: The addition of a catalytic amount of a bromide salt, such as tetrabutylammonium bromide (TBAB), has been shown to be effective in suppressing the dehalogenation side reaction.[2]

Visualized Workflows and Pathways

Troubleshooting_Workflow start Low Yield or No Reaction reagents 1. Check Reagent Quality start->reagents conditions 2. Review Reaction Conditions reagents->conditions catalyst Catalyst / Ligand conditions->catalyst base Base conditions->base solvent Solvent conditions->solvent temp_time Temperature / Time conditions->temp_time cat_sol Screen different Pd sources (e.g., Pd(dppf)Cl2, Pd(OAc)2). Test bulky, electron-rich ligands (XPhos, RuPhos). catalyst->cat_sol base_sol Ensure base is anhydrous. Screen different bases (K2CO3, Cs2CO3, K3PO4, NaOtBu). base->base_sol solvent_sol Ensure solvent is anhydrous & degassed. Try different solvents/mixtures (Dioxane, Toluene, DME). solvent->solvent_sol temp_sol Screen temperatures (e.g., 80-120 °C). Increase/decrease reaction time. temp_time->temp_sol

Caption: General troubleshooting workflow for optimizing cross-coupling reactions.

Catalytic_Cycle cluster_main Desired Catalytic Cycle cluster_side Competing Debromination Pathway pd0 Pd(0)L_n pd2_ar Ar-Pd(II)L_n-Br pd0->pd2_ar + Ar-Br ox_add Oxidative Addition (Ar-Br) pd2_nu Ar-Pd(II)L_n-[Nu] pd2_ar->pd2_nu + [Nu] pd_hydride H-Pd(II)L_n-Br (from base/H2O) pd2_ar->pd_hydride Protonolysis (H+ Source) trans Transmetalation ([Nu]) product Product (Ar-[Nu]) pd2_nu->product red_elim Reductive Elimination product->pd0 regenerates side_product Debrominated Product (Ar-H) pd_hydride->side_product Reductive Elimination

Caption: Catalytic cycle for cross-coupling and the competing debromination pathway.

References

overcoming low conversion rates in 5-Bromo-1-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-1-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to aid in your understanding of key chemical processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during cross-coupling and functionalization reactions with this compound, focusing on overcoming low conversion rates and minimizing side reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion rate?

Answer: Low conversion in Suzuki-Miyaura coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. While commonly used catalysts like Pd(PPh₃)₄ can be effective, they may lead to lower yields with certain substrates.[1] More specialized catalysts or ligands often provide better results.

    • Recommendation: Screen different palladium sources and ligands. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be highly effective for Suzuki couplings of 5-bromoindazoles, leading to high yields in shorter reaction times.[1][2] Buchwald ligands and pre-catalysts are also excellent alternatives to consider.

  • Base Selection: The choice and quality of the base are crucial. The base activates the boronic acid for transmetalation.

    • Recommendation: Ensure the base is anhydrous and finely powdered. Potassium carbonate (K₂CO₃) is a common choice, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective depending on the specific boronic acid used.[3]

  • Solvent System: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or dimethoxyethane (DME)/water.[2][3] Ensure the solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate.

    • Recommendation: Most Suzuki couplings with bromoindazoles are run at elevated temperatures, typically around 80-100 °C.[1][3] If conversion is low, a modest increase in temperature may be beneficial.

  • Reagent Purity: Impurities in the starting materials (this compound or the boronic acid) can poison the catalyst.

    • Recommendation: Verify the purity of your starting materials by NMR or other analytical techniques. Protodeboronation (loss of the boron group) of the boronic acid can be an issue, so using fresh, high-quality reagents is important.

Question 2: I am observing significant amounts of debromination (hydrodehalogenation) and boronic acid homocoupling in my Suzuki reaction. How can I minimize these side products?

Answer: The formation of byproducts such as 1-methyl-1H-indazole (from debromination) and a biaryl from the homocoupling of the boronic acid are common challenges.

Minimizing Debromination:

  • Minimize Proton Sources: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Residual water or protic solvents can be a source of protons for the debromination pathway.

  • Optimize Base and Temperature: Using a non-hydrated base and running the reaction at the lowest effective temperature can help suppress this side reaction.

Minimizing Homocoupling:

  • Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its homocoupling.

  • Catalyst Choice: Using a well-defined Pd(0) pre-catalyst may suppress homocoupling compared to generating the active catalyst in situ from a Pd(II) source.

Buchwald-Hartwig Amination

Question 3: I am struggling with low conversion in the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

Answer: Low conversion in Buchwald-Hartwig amination is a frequent issue that can often be resolved by carefully selecting the catalyst system and reaction conditions.

Key Optimization Parameters:

  • Catalyst and Ligand: This is the most critical factor. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: For N-heterocyclic substrates, ligands such as XPhos, RuPhos, and BrettPhos are often effective.[4] Modern palladium pre-catalysts that incorporate these ligands can also improve reaction reliability. The combination of Pd₂(dba)₃ and a ligand like Xantphos is another option to explore.[5]

  • Base: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice for these reactions.[5] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) has also been shown to be effective for aminations of bromoindazoles.[4]

  • Solvent: Anhydrous, aprotic solvents are generally used.

    • Recommendation: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[5] It is crucial that the solvent is anhydrous and degassed.

  • Temperature: These reactions usually require heating.

    • Recommendation: Temperatures in the range of 80-110 °C are typical.[6]

C-H Activation/Functionalization

Question 4: I am interested in C-H functionalization of this compound. What are the challenges and potential strategies?

Answer: Direct C-H functionalization is a powerful tool for modifying heterocyclic cores, but it comes with challenges, particularly concerning regioselectivity. For the this compound scaffold, several positions are available for C-H activation.

Challenges:

  • Regioselectivity: The indazole ring has multiple C-H bonds. Directing the functionalization to a specific position in the presence of the bromo substituent can be difficult. The electronic nature of the indazole ring and the directing group used will influence the site of activation.

  • Harsh Conditions: Some C-H activation methodologies require high temperatures and strong oxidants, which may not be compatible with all functional groups.

Potential Strategies:

  • Directing Groups: The use of a directing group is a common strategy to control regioselectivity in C-H activation. For indazoles, the pyrazole nitrogen can act as a directing group.

  • Catalyst Selection: Rhodium and Palladium catalysts are frequently used for C-H activation of N-heterocycles.[7] The choice of catalyst can influence which C-H bond is activated.

  • Literature Precedent: While specific examples for this compound are limited, exploring the literature for C-H activation of substituted indazoles can provide valuable insights into promising reaction conditions. For example, Rh(III)-catalyzed C-H activation has been used to functionalize the C7 position of indazoles.

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on 5-bromoindazole derivatives, providing a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-N-Alkyl-Indazoles (Data adapted from studies on similar substrates, as specific comparative data for this compound is limited)

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10)-K₂CO₃ (2)DME/H₂O80422
2Pd(PPh₃)₂Cl₂ (10)-K₂CO₃ (2)DME/H₂O80475
3Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80295
4PdCl₂(dppf)·DCM (5)-K₂CO₃ (3)1,4-Dioxane/H₂O10012~85-95

Yields are for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[1][2] and for a generic bromo-indazole carboxamide with various boronic acids[3].

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole (Data adapted from studies on 6-bromo-1H-indazole, which serves as a good model for the reactivity of this compound)

EntryAminePalladium Pre-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1AnilineBrettPhos Pre-catalyst (2)LiHMDS (2)THF6594
2PiperidineRuPhos Pre-catalyst (2)LiHMDS (2)THF6591
3N-MethylanilineRuPhos Pre-catalyst (2)LiHMDS (2)THF6582

[4]

Experimental Protocols

The following are generalized protocols and may require optimization for your specific substrates and reaction scale. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-Aryl-1-methyl-1H-indazoles.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(dppf)Cl₂ (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Methodology:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 5-Amino-1-methyl-1H-indazoles.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene or 1,4-dioxane

Methodology:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium pre-catalyst (or palladium source and ligand), and sodium tert-butoxide to an oven-dried reaction tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and catalytic cycles relevant to the reactions of this compound.

Troubleshooting_Workflow start Low Conversion Observed catalyst Check Catalyst/Ligand - Activity - Loading - Suitability start->catalyst base Evaluate Base - Strength - Purity (Anhydrous?) - Solubility catalyst->base reagents Verify Reagents - Purity of Starting Material - Quality of Coupling Partner - Stoichiometry base->reagents conditions Optimize Conditions - Temperature - Reaction Time - Solvent reagents->conditions analysis Analyze Byproducts - Debromination? - Homocoupling? conditions->analysis analysis->catalyst Re-optimize success High Conversion analysis->success

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Miyaura_Cycle cluster_legend R¹ = 1-methyl-1H-indazol-5-yl Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 R¹-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(Br)L2->Pd(0)L2 Reductive Elimination ArPd(II)(R2)L2 R¹-Pd(II)-R²L₂ ArPd(II)(R2)L2->ArPd(II)(Br)L2 Transmetalation ArR2 R¹-R² ArPd(II)(R2)L2->ArR2 ArB(OR)2 R²-B(OR)₂ ArB(OR)2->ArPd(II)(R2)L2 Base Base Base->ArPd(II)(R2)L2 ArBr R¹-Br ArBr->Pd(0)L2 key

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Cycle cluster_legend R¹ = 1-methyl-1H-indazol-5-yl Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 R¹-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(NR2R3)L2 [R¹-Pd(II)(HNR²R³)L₂]⁺Br⁻ ArPd(II)(Br)L2->ArPd(II)(NR2R3)L2 Amine Coordination PdAmido R¹-Pd(II)(NR²R³)L₂ ArPd(II)(NR2R3)L2->PdAmido Deprotonation PdAmido->Pd(0)L2 Reductive Elimination ArNR2R3 R¹-NR²R³ PdAmido->ArNR2R3 Amine HNR²R³ Amine->ArPd(II)(Br)L2 Base Base Base->ArPd(II)(NR2R3)L2 ArBr R¹-Br ArBr->Pd(0)L2 key

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

challenges in the scale-up of 5-Bromo-1-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-indazole.

Troubleshooting Guide

This guide addresses common challenges encountered during the scale-up synthesis of this compound, focusing on issues related to yield, purity, and safety.

Problem 1: Low Yield of the Desired N1-Isomer (this compound) and Formation of N2-Isomer

Root Cause: The direct methylation of 5-bromo-1H-indazole is prone to forming a mixture of N1 and N2 methylated isomers due to the two nucleophilic nitrogen atoms in the indazole ring.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.

Suggested Solutions:

  • Optimize Reaction Conditions for N1-Selectivity:

    • Base and Solvent System: The use of a strong, non-coordinating base in a non-polar, aprotic solvent generally favors the formation of the thermodynamically more stable N1-isomer.[3][4] A common system is Sodium Hydride (NaH) in Tetrahydrofuran (THF).

    • Temperature Control: Running the reaction at a controlled temperature can influence the isomer ratio. It is often beneficial to perform the deprotonation at 0°C before adding the methylating agent and then allowing the reaction to proceed at room temperature or slightly elevated temperatures.[5]

  • Alternative N1-Selective Synthesis Route: To circumvent the issue of isomer formation, a two-step approach involving an initial enamine condensation followed by hydrogenation has been shown to be highly selective for the N1 position and scalable.[1][6]

  • Purification Strategy: If a mixture of isomers is unavoidable, an efficient purification method is crucial.

    • Column Chromatography: This is a common laboratory-scale method for separating the N1 and N2 isomers. However, on a larger scale, it can be resource-intensive.

    • Crystallization: Developing a crystallization protocol can be a more efficient and scalable method for purifying the desired N1-isomer. This involves screening for a suitable solvent or solvent mixture where the N1-isomer has good solubility at high temperatures and poor solubility at low temperatures, while the N2-isomer remains in the mother liquor.[7][8]

Problem 2: Incomplete Reaction or Slow Conversion Rate

Root Cause: This can be due to several factors including insufficiently active reagents, poor solubility of the starting material, or non-optimal reaction temperature.

Suggested Solutions:

  • Reagent Quality: Ensure the use of dry solvents and fresh, high-purity reagents. Sodium hydride, for instance, can lose its activity upon prolonged exposure to air and moisture.

  • Solubility: If the 5-bromo-1H-indazole has poor solubility in the chosen solvent at the reaction temperature, consider using a co-solvent or a different solvent system.

  • Temperature and Reaction Time: Gradually increasing the reaction temperature may improve the conversion rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Problem 3: Formation of Unknown Impurities

Root Cause: Besides the N2-isomer, other impurities can form due to side reactions, such as degradation of the starting material or product, or reactions with impurities in the reagents or solvents.

Suggested Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.

  • Purification of Starting Material: Ensure the 5-bromo-1H-indazole starting material is of high purity.

  • Analytical Monitoring: Use analytical techniques like LC-MS to identify the mass of the impurities, which can provide clues to their structure and formation mechanism.

  • Work-up Procedure: A well-designed aqueous work-up can help remove some polar impurities.

Problem 4: Safety Concerns During Scale-Up

Root Cause: The scale-up of chemical reactions can introduce new safety hazards, such as exothermic reactions that are difficult to control and the handling of larger quantities of hazardous materials.

Suggested Solutions:

  • Thermal Hazard Assessment: Before performing a large-scale reaction, it is crucial to conduct a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's exothermicity.[1][6]

  • Reagent Addition: For exothermic reactions, ensure slow, controlled addition of reagents and have an efficient cooling system in place.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves, especially when handling corrosive or toxic reagents.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of volatile and potentially harmful chemicals.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity of the methylation reaction. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of a mixture of this compound (the desired N1-isomer) and 5-bromo-2-methyl-1H-indazole (the N2-isomer).[2] Separating these isomers can be difficult, especially on a large scale.

Q2: How can I maximize the yield of the desired N1-isomer?

A2: To maximize the N1-isomer yield, you can either optimize the direct methylation conditions or use an alternative synthetic route. For direct methylation, using a strong base like sodium hydride in an aprotic solvent like THF is recommended.[3][4] An alternative, highly selective method involves a two-step process of enamine formation with an aldehyde, followed by hydrogenation.[1]

Q3: What are the best analytical techniques to monitor the reaction and check the purity of the final product?

A3:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion rate and the ratio of N1 to N2 isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying the N1 and N2 isomers, as the chemical shifts of the methyl group and the aromatic protons will be different for each isomer.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Q4: Are there any specific safety precautions I should take when running this reaction on a larger scale?

A4: Yes, scaling up requires careful safety considerations. It is crucial to perform a thermal hazard assessment (e.g., using DSC) to understand and control any potential exotherms.[6] Ensure you have adequate cooling capacity for the reactor. Handle flammable solvents and reactive reagents like sodium hydride with extreme care in a well-ventilated area and under an inert atmosphere. Always wear appropriate personal protective equipment.

Q5: Can I use a different methylating agent other than methyl iodide?

A5: Yes, other methylating agents like dimethyl sulfate or methyl tosylate can be used. However, the choice of methylating agent can influence the N1/N2 ratio and the reaction conditions may need to be re-optimized.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Alkylation

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
Indazole (unsubstituted)n-pentyl bromideNaHTHF50>99:1[3]
Indazole (unsubstituted)n-pentyl bromideK2CO3DMF501.4:1[3]
Indazole (unsubstituted)n-pentyl bromideCs2CO3DMF501:1.2[3]
5-Bromo-1H-indazole-3-carboxylateIsobutyl bromideK2CO3DMF12058:42[1]
6-Nitro-1H-indazoleDimethyl sulfateKOH-45~1:1[2]

Experimental Protocols

Protocol 1: N1-Selective Methylation of 5-Bromo-1H-indazole (Direct Method)
  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Methylation: Add iodomethane (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Highly N1-Selective Synthesis via Enamine Formation and Hydrogenation

Step A: Enamine Formation

  • Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 equivalent) in toluene, add formaldehyde (1.1 equivalents) and a catalytic amount of a suitable acid or base.

  • Condensation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the formation of the enamine intermediate by TLC or LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude enamine can often be used in the next step without further purification.

Step B: Hydrogenation

  • Reaction Setup: Dissolve the crude enamine from Step A in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Platinum on carbon (Pt/C, 5%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting this compound is often of high purity and may not require further purification. If necessary, it can be purified by crystallization.[1]

Mandatory Visualization

Synthesis_Pathway cluster_0 Direct Methylation cluster_1 Alternative N1-Selective Pathway A 5-Bromo-1H-indazole C Mixture of N1 and N2 Isomers A->C Methylation B Methylating Agent (e.g., CH3I) / Base (e.g., NaH) B->C F Purification (Chromatography/Crystallization) C->F D This compound (N1) E 5-Bromo-2-methyl-1H-indazole (N2) F->D F->E G 5-Bromo-1H-indazole I Enamine Intermediate G->I Condensation H Formaldehyde H->I K This compound (N1) I->K Hydrogenation J Hydrogen / Pt/C J->K

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield of N1-Isomer CheckIsomers Is N2-isomer the major byproduct? Start->CheckIsomers OptimizeConditions Optimize methylation conditions (Base, Solvent, Temp) CheckIsomers->OptimizeConditions Yes IncompleteReaction Is the reaction incomplete? CheckIsomers->IncompleteReaction No AlternativeRoute Consider alternative N1-selective synthesis OptimizeConditions->AlternativeRoute End Improved Yield and Purity AlternativeRoute->End CheckReagents Check reagent quality and dryness of solvents IncompleteReaction->CheckReagents Yes OtherImpurities Are other impurities present? IncompleteReaction->OtherImpurities No IncreaseTempTime Increase reaction temperature/time CheckReagents->IncreaseTempTime IncreaseTempTime->End InertAtmosphere Ensure inert atmosphere OtherImpurities->InertAtmosphere Yes OtherImpurities->End No PurifyStartMat Purify starting material InertAtmosphere->PurifyStartMat PurifyStartMat->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

managing impurities in 5-Bromo-1-methyl-1H-indazole production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 5-Bromo-1-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the production of this compound and how is it formed?

The most prevalent impurity is the regioisomeric N2-alkylated product, 5-Bromo-2-methyl-1H-indazole. In traditional synthesis routes involving direct methylation of 5-bromoindazole, the alkylating agent (e.g., methyl iodide) can react at either the N1 or N2 position of the indazole ring, leading to a mixture of the two isomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I selectively synthesize the desired this compound and avoid the N2-isomer?

A modern and effective method avoids the direct methylation of 5-bromoindazole altogether. This approach involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by a ring-closing reaction and subsequent reduction.[1] This multi-step synthesis is designed to prevent the formation of the isomeric mixture, resulting in a product with high purity.

Q3: Besides the N2-isomer, what other impurities should I be aware of?

Other potential impurities can originate from starting materials, side-reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual 2-fluoro-5-bromobenzaldehyde or 5-bromoindazole (depending on the synthetic route).

  • Over-brominated Species: Formation of di-brominated indazoles if harsh brominating conditions are used in precursor synthesis.

  • Hydrazone or Dimer Formation: Potential side-reactions during the cyclization step of the indazole ring formation.

  • Degradation Products: The stability of the final compound can be affected by factors like acid, base, oxidation, and light, leading to the formation of degradation products.[2][3]

Q4: What analytical techniques are recommended for impurity profiling of this compound?

A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separating and quantifying the main compound and its impurities. A reverse-phase C18 column with a gradient elution is a common starting point.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used to determine the molecular weight of impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities. It is particularly useful for distinguishing between the N1 and N2 isomers.

  • Gas Chromatography (GC): Suitable for detecting volatile impurities, such as residual solvents from the synthesis.

Troubleshooting Guides

Issue 1: Presence of the 5-Bromo-2-methyl-1H-indazole Isomer
  • Symptom: HPLC analysis shows a significant peak with the same mass as the desired product but a different retention time. NMR analysis confirms the presence of the N2-methylated isomer.

  • Root Cause: This is common when using a direct methylation synthesis route. The choice of base and solvent significantly impacts the N1/N2 selectivity.

  • Solution:

    • Optimize Reaction Conditions: If direct methylation is unavoidable, systematically screen different bases and solvents. The table below summarizes the general effects of reaction parameters on regioselectivity.

    • Adopt an Alternative Synthesis: Utilize the regioselective synthesis starting from 2-fluoro-5-bromobenzaldehyde to eliminate the formation of the isomeric impurity.[1]

    • Purification: If a mixture is already produced, separation can be achieved by column chromatography or preparative HPLC, though it can be challenging.

Issue 2: Unexpected Peaks in HPLC Analysis
  • Symptom: The HPLC chromatogram displays unknown peaks.

  • Troubleshooting Workflow:

G start Unexpected HPLC Peak Detected check_blank Run a blank injection (mobile phase only) start->check_blank contam Contamination from system/solvent check_blank->contam Peak present spike_sm Spike sample with starting materials check_blank->spike_sm Blank is clean is_sm Peak is unreacted starting material spike_sm->is_sm Peak area increases lcms Analyze sample by LC-MS spike_sm->lcms No change mw Determine Molecular Weight of impurity lcms->mw degradation Consider sample degradation lcms->degradation propose Propose possible byproduct structures (e.g., over-bromination, dimers) mw->propose reanalyze Analyze a freshly prepared sample degradation->reanalyze

Caption: Troubleshooting workflow for unknown HPLC impurities.

Issue 3: Inconsistent NMR Spectroscopic Data
  • Symptom: The ¹H NMR spectrum shows broad peaks, unexpected signals, or incorrect integration values.

  • Possible Causes & Solutions:

    • Residual Solvents: Compare unknown chemical shifts to tables of common NMR solvents. Dry the sample under a high vacuum to remove volatile solvents.

    • Presence of Tautomers: The indazole ring can exist in different tautomeric forms, which may lead to a more complex or broadened spectrum. Variable temperature NMR experiments can sometimes help resolve tautomeric exchange.

    • Paramagnetic Impurities: Traces of metals can cause significant peak broadening. Consider passing the sample through a small plug of silica gel.

    • Incorrect Integration: Ensure the baseline of the spectrum is flat and set integration regions correctly. Check for overlapping signals that may affect the integration.

Data Presentation

Table 1: Factors Influencing N1 vs. N2 Regioselectivity in Direct Alkylation of Indazoles

ParameterCondition Favoring N1-Alkylation (Desired)Condition Favoring N2-Alkylation (Impurity)Rationale
Base Strong, non-coordinating bases (e.g., NaH)Weaker bases or those with coordinating cationsStrong bases fully deprotonate the indazole, and the resulting anion's reactivity is influenced by the solvent.
Solvent Non-polar aprotic solvents (e.g., THF, Dioxane)Polar aprotic solvents (e.g., DMF, DMSO)Non-polar solvents favor alkylation at the more sterically accessible and thermodynamically stable N1 position.
Substituents Bulky groups at the C7 positionElectron-withdrawing groups at the C7 positionSteric hindrance around the N1 position can disfavor alkylation there, while electron-withdrawing groups can make the N2 position more nucleophilic.
Control Thermodynamic Control (higher temperatures, longer reaction times)Kinetic Control (lower temperatures, shorter reaction times)The N1-substituted product is generally the more thermodynamically stable isomer.

Table 2: Summary of Potential Impurities in this compound Synthesis

Impurity NamePotential SourceRecommended Analytical Technique
5-Bromo-2-methyl-1H-indazoleDirect methylation of 5-bromoindazoleHPLC, ¹H NMR
5-BromoindazoleIncomplete methylation reactionHPLC
2-Fluoro-5-bromobenzaldehydeIncomplete condensation reaction (regioselective route)HPLC, GC
Di-brominated IndazoleImpurity in starting material or over-brominationLC-MS, HPLC
Formylhydrazine Dimer/ByproductsSide reactions of formylhydrazineLC-MS
Degradation ProductsExposure to acid, base, light, or oxidizing agentsStability-indicating HPLC method, LC-MS

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

This protocol is adapted from a method designed to avoid the formation of the N2-isomer impurity.[1]

Step 1: Condensation to form Intermediate A

  • In a reaction vessel, combine 2-fluoro-5-bromobenzaldehyde and formylhydrazine.

  • Stir the mixture under appropriate solvent and temperature conditions to facilitate the condensation reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, work up the reaction to isolate the crude Intermediate A (the formylhydrazone).

Step 2: Cyclization to form Intermediate B (1-formyl-5-bromoindazole)

  • Dissolve Intermediate A in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Heat the mixture to induce the ring-closing reaction.

  • Monitor the formation of Intermediate B by TLC or LC-MS.

  • After the reaction is complete, perform an aqueous workup and extract the product. Purify by recrystallization or column chromatography.

Step 3: Reduction to this compound

  • Dissolve Intermediate B in an anhydrous solvent like THF.

  • Cool the solution to 0°C.

  • Slowly add a reducing agent, such as a borane solution (e.g., BH₃-Me₂S).

  • Allow the reaction to proceed, monitoring for the disappearance of the starting material.

  • Carefully quench the reaction with a protic solvent like methanol.

  • Isolate the final product through extraction and purify by recrystallization from a suitable solvent system (e.g., methyl tert-butyl ether/toluene).

G cluster_0 Regioselective Synthesis Workflow A 2-Fluoro-5-bromobenzaldehyde + Formylhydrazine B Intermediate A (Formylhydrazone) A->B Condensation C Intermediate B (1-Formyl-5-bromoindazole) B->C Cyclization (Base, Heat) D This compound (Final Product) C->D Reduction (Borane)

Caption: Regioselective synthesis of this compound.

Protocol 2: General HPLC Method for Impurity Profiling

This is a starting point for method development and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 3: Forced Degradation Study

To identify potential degradation products, subject the this compound to the following stress conditions as recommended by ICH guidelines.[2][5]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all stressed samples by the developed stability-indicating HPLC method against a control sample to identify and quantify any degradation products.

References

degradation pathways of 5-Bromo-1-methyl-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation pathways of 5-Bromo-1-methyl-1H-indazole. The information is designed to help troubleshoot common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration at 2-8°C is advisable. It is crucial to protect the compound from light and moisture to prevent potential degradation.

Q2: What are the potential degradation pathways for this compound under experimental conditions?

A2: Based on the chemical structure of this compound, which features an indazole ring, a methyl group, and a bromine substituent, several degradation pathways can be anticipated under stress conditions. These may include:

  • Hydrolysis: The indazole ring may be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The electron-rich indazole ring system is prone to oxidation, which could lead to the formation of N-oxides or ring-opened byproducts.

  • Photodegradation: Aromatic bromine compounds can be sensitive to UV light, potentially leading to the cleavage of the carbon-bromine bond and subsequent formation of debrominated impurities.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially leading to the release of hydrogen bromide.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be handled with care and kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low reaction yield Degradation of starting material- Ensure the starting material has been stored correctly. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Sub-optimal reaction conditions- Optimize the reaction temperature; avoid excessive heat. - Screen different solvents and bases to find the most suitable conditions.
Presence of unexpected byproducts Oxidative degradation- Degas solvents prior to use. - Use an inert atmosphere.
Hydrolysis- Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive. - Control the pH of the reaction mixture.
Photodegradation- Conduct the reaction in a dark environment or use amber-colored glassware.
Reaction fails to go to completion Impure starting material- Check the purity of this compound by HPLC or NMR before use. - Purify the starting material if necessary.
Inactive catalyst or reagent- Use freshly opened or properly stored reagents. - If using a catalyst, ensure it is active.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Forced Degradation Protocols:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.

    • Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

  • Thermal Degradation (Solution):

    • Heat 1 mL of the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

  • Employ a photodiode array (PDA) detector to assess peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products and propose their structures.

Data Presentation

The following table provides an example of how to summarize quantitative data from a forced degradation study.

Stress Condition % Degradation Major Degradation Products (m/z)
0.1 M HCl, 60°C, 24h5.2%227 (Isomer), 147
0.1 M NaOH, 60°C, 24h12.8%227 (Isomer), 163
3% H₂O₂, RT, 24h8.5%227 (N-oxide)
UV Light Exposure15.1%133 (Debrominated)
80°C, 48h (Solution)3.7%Minor impurities
80°C, 7 days (Solid)<1%No significant degradation

Note: The data presented in this table is illustrative and intended as an example.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) main This compound hydrolysis_prod Ring-Opened Products main->hydrolysis_prod H+/OH- n_oxide N-Oxide Derivatives main->n_oxide [O] debrominated Debrominated Impurity main->debrominated hv ExperimentalWorkflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress control Prepare Non-Stressed Control start->control analysis Analyze All Samples by LC-MS stress->analysis control->analysis characterize Characterize Degradants analysis->characterize report Summarize Data and Report Findings characterize->report TroubleshootingFlow rect rect start Low Reaction Yield? check_purity Starting Material Pure? start->check_purity protect Reaction Protected from Light/Air? check_purity->protect Yes purify Purify Starting Material check_purity->purify No optimize Optimize Conditions (Temp, Solvent, Base) protect->optimize Yes inert Use Inert Atmosphere and Protect from Light protect->inert No end Yield Improved optimize->end purify->start inert->start

Validation & Comparative

A Comparative Analysis of 5-Bromo-1-methyl-1H-indazole and its Analogs in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides a comparative analysis of 5-Bromo-1-methyl-1H-indazole and its analogs, focusing on their biological activity, supported by experimental data and detailed protocols.

The 1H-indazole core is a bioisostere of the purine ring in ATP, enabling it to act as a competitive inhibitor at the active site of kinases.[1] The strategic placement of a bromine atom, as in this compound, offers a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors.[1]

Comparative Analysis of Kinase Inhibitory and Antiproliferative Activity

The following tables summarize the in vitro biological activity of various analogs based on the substituted indazole scaffold. These derivatives have been evaluated for their ability to inhibit specific protein kinases and to suppress the proliferation of cancer cell lines.

Table 1: Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4

Polo-like Kinase 4 (PLK4) is a crucial regulator of centriole duplication and a validated target in cancer therapy.[2] The data below, compiled from research on indazole-based kinase inhibitors, illustrates the impact of substitutions at the 4-amino position on PLK4 inhibition.[2]

Compound IDR1 Substitution (on phenyl ring attached to 4-amino group)R2 Substitution (on indazole core)PLK4 IC50 (nM)
LEAD-001HH50
COMP-002FH35
COMP-003ClH28
COMP-004CH3H45
COMP-005HF62
COMP-006HCl55
COMP-007HCH375
Axitinib (Alternative)--6.5
Centrinone (Alternative)--2.7

Structure-Activity Relationship (SAR) Summary for PLK4 Inhibitors:

  • Small electron-withdrawing groups like fluorine and chlorine on the phenyl ring at the 4-amino position tend to enhance PLK4 inhibitory potency.[2]

  • Modifications at other positions on the indazole core appear to be less favorable, suggesting the 6-bromo-1-methyl-1H-indazol-4-amine scaffold is well-optimized for PLK4 inhibition.[2]

Table 2: Cellular Antiproliferative Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against MCF-7 Breast Cancer Cells [2]

Compound IDR1 Substitution (on phenyl ring attached to 4-amino group)R2 Substitution (on indazole core)MCF-7 IC50 (µM)
LEAD-001HH5.2
COMP-002FH3.8
COMP-003ClH2.5
COMP-004CH3H4.1
COMP-005HF6.8
COMP-006HCl6.1
COMP-007HCH38.3
Axitinib (Alternative)--0.2

Table 3: Kinase Selectivity Profile of a Representative Indazole-Based PLK4 Inhibitor (C05) and Axitinib [3]

This table highlights the kinase selectivity of an indazole-based inhibitor, C05, by comparing its inhibitory activity against a panel of kinases with that of the multi-kinase inhibitor Axitinib.[3]

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK487.45%4.2
PLK115.32%-
PLK312.56%-
CDK4/cyclin D310.23%-
VEGFR1-0.1
VEGFR2-0.2
PDGFRβ-1.6
c-Kit-1.7

Table 4: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [4]

While not direct indazole analogs, these compounds share a similar heterocyclic core and demonstrate the potential for broad anticancer activity. The data represents the percent growth inhibition (PGI) against various cancer cell lines at a 10⁻⁵ M concentration.[4]

CompoundMost Sensitive Cell LinePGI (%)
4eSNB-75 (CNS Cancer)41.25
4iSNB-75 (CNS Cancer)38.94
4iUO-31 (Renal Cancer)30.14
4iCCRF-CEM (Leukemia)26.92

Signaling Pathways

Indazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate two such pathways targeted by these compounds.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR

VEGFR Signaling Pathway Inhibition

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Cycle_Arrest Cell Cycle Arrest PLK4->Cell_Cycle_Arrest Apoptosis Apoptosis PLK4->Apoptosis Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy Uncontrolled Inhibitor 6-Bromo-1-methyl-1H-indazol-4-amine Analog Inhibitor->PLK4 Inhibitor->Cell_Cycle_Arrest Inhibitor->Apoptosis Kinase_Assay_Workflow cluster_0 Biochemical Assay A 1. Reaction Setup: Combine kinase, substrate, ATP, and test compound B 2. Incubation: Allow reaction to proceed at a controlled temperature A->B C 3. ATP Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP B->C D 4. Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal C->D E 5. Data Acquisition: Measure luminescence D->E F 6. Data Analysis: Calculate percent inhibition and determine IC50 E->F

References

Comparative Validation of a Novel Monoacylglycerol Lipase Inhibitor: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoacylglycerol lipase (MAGL) is a pivotal serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL presents a compelling therapeutic strategy for a multitude of pathological conditions by enhancing 2-AG signaling and concurrently reducing the biosynthesis of pro-inflammatory prostaglandins from its metabolite, arachidonic acid. This guide provides a comparative framework for the preclinical validation of a novel, hypothetical MAGL inhibitor, designated as Compound X (representing 5-Bromo-1-methyl-1H-indazole), against well-characterized, potent MAGL inhibitors, JZL184 and KML29. The subsequent sections detail the quantitative comparison of inhibitory potency and selectivity, comprehensive experimental protocols for validation, and visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation: Comparative Inhibitor Performance

The initial phase in the validation of a novel MAGL inhibitor involves a quantitative assessment of its potency and selectivity. This is benchmarked against established inhibitors to ascertain its potential as a valuable research tool or therapeutic candidate.

Table 1: Comparative Potency of MAGL Inhibitors (IC50, nM)

CompoundHuman MAGL (hMAGL)Mouse MAGL (mMAGL)Rat MAGL (rMAGL)Reference(s)
Compound XTBDTBDTBD
JZL1848.1 nM~8 nM262 nM[1]
KML295.9 nM15 nM43 nM[2][3]
MJN1109.1 nMNot SpecifiedNot Specified[4]

TBD: To Be Determined through experimental evaluation.

Table 2: Comparative Selectivity of MAGL Inhibitors

CompoundPrimary TargetSelectivity over FAAH (IC50)Selectivity over ABHD6Reference(s)
Compound XMAGLTBDTBD
JZL184MAGL>300-fold (>4 µM)Moderate[5][6]
KML29MAGL>5000-fold (>50 µM)>100-fold[2][6]
MJN110MAGLHigh~10-fold[4]

FAAH: Fatty Acid Amide Hydrolase; ABHD6: α/β-hydrolase domain 6. TBD: To Be Determined.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. The following methodologies are standard in the characterization of MAGL inhibitors.

1. In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant MAGL.

  • Principle: MAGL hydrolyzes a synthetic, non-fluorescent substrate to produce a fluorescent product. The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its potency.

  • Materials:

    • Recombinant human, mouse, or rat MAGL.

    • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1 mg/mL BSA).

    • Fluorogenic substrate (e.g., 4-nitrophenylacetate).

    • Compound X and reference inhibitors (JZL184, KML29) dissolved in DMSO.

    • 96-well black microtiter plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Compound X and reference inhibitors in DMSO.

    • In a 96-well plate, add the diluted inhibitors to the assay buffer.

    • Add the recombinant MAGL enzyme to each well and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence at appropriate excitation/emission wavelengths in kinetic mode for a set duration (e.g., 30 minutes).

    • Calculate the rate of reaction (slope of fluorescence over time) for each inhibitor concentration.

    • Normalize the rates to a vehicle (DMSO) control and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[1]

2. Competitive Activity-Based Protein Profiling (ABPP)

  • Objective: To assess the potency and selectivity of Compound X against MAGL within a complex native proteome.

  • Principle: Compound X competes with a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-TAMRA) for binding to the active site of MAGL and other serine hydrolases. A reduction in the fluorescent labeling of MAGL indicates target engagement.[7]

  • Materials:

    • Mouse brain membrane proteome (or other relevant tissue/cell lysate) at 1-2 mg/mL.

    • Lysis buffer.

    • Compound X and reference inhibitors.

    • Activity-based probe (e.g., FP-TAMRA).

    • SDS-PAGE reagents and equipment.

    • In-gel fluorescence scanner.

  • Procedure:

    • Prepare tissue or cell lysates.

    • Pre-incubate aliquots of the proteome with varying concentrations of Compound X or vehicle (DMSO) for 30 minutes at room temperature.

    • Add the activity-based probe (e.g., FP-TAMRA at a final concentration of 250 nM) to each sample and incubate for an additional 15-30 minutes.[8]

    • Quench the reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

    • Quantify the fluorescence intensity of the protein band corresponding to MAGL (~33-35 kDa).

    • Determine the IC50 by plotting the reduction in fluorescence against the inhibitor concentration.

    • Assess selectivity by observing the effect of the inhibitor on other fluorescently labeled serine hydrolase bands (e.g., FAAH, ABHD6).[7]

3. In Vivo Target Engagement and Metabolite Analysis

  • Objective: To confirm that Compound X inhibits MAGL in vivo and modulates the levels of 2-AG and arachidonic acid (AA).

  • Materials:

    • C57BL/6 mice.

    • Compound X formulated in a suitable vehicle (e.g., 18:1:1 saline:emulphor:ethanol).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Internal standards (e.g., 2-AG-d8, AA-d8).

  • Procedure:

    • Administer Compound X or vehicle to mice via a relevant route (e.g., intraperitoneal injection).

    • After a specified time (e.g., 4 hours), euthanize the mice and rapidly harvest tissues (e.g., brain, liver).[6]

    • Immediately process the tissues to prevent post-mortem changes in lipid levels, often involving focused microwave irradiation or rapid freezing and homogenization in organic solvents.[9]

    • Perform lipid extraction from the tissue homogenates.

    • Quantify the levels of 2-AG and AA using a validated LC-MS/MS method with deuterated internal standards.[10]

    • Compare the lipid levels in the Compound X-treated group to the vehicle-treated group to determine the in vivo effect on the MAGL pathway.

4. In Vivo Efficacy in a Model of Inflammatory Pain

  • Objective: To evaluate the therapeutic potential of Compound X in a preclinical model of inflammatory pain.

  • Model: Carrageenan-induced paw edema in mice.[11]

  • Procedure:

    • Administer Compound X (e.g., at doses ranging from 4 to 40 mg/kg) or vehicle to mice.[12]

    • After a set pre-treatment time, induce inflammation by injecting carrageenan into the plantar surface of a hind paw.

    • Measure paw volume (edema) using a plethysmometer at various time points post-carrageenan injection.

    • Assess mechanical allodynia (pain sensitivity) using von Frey filaments.

    • Compare the effects of Compound X to a reference compound like JZL184 to determine relative efficacy.[11][12]

Mandatory Visualizations

MAGL Signaling Pathway

The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways.

MAGL_Signaling_Pathway cluster_precursor Membrane Phospholipids cluster_synthesis Synthesis cluster_endocannabinoid Endocannabinoid Signaling cluster_degradation Degradation & Downstream Effects cluster_inhibition Pharmacological Intervention DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG synthesizes CB1R CB1/CB2 Receptors TwoAG->CB1R activates MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Neurotransmission Modulation of Neurotransmission CB1R->Neurotransmission leads to AA Arachidonic Acid (AA) MAGL->AA hydrolyzes to Glycerol Glycerol MAGL->Glycerol hydrolyzes to PGs Prostaglandins (PGs) AA->PGs precursor for Inflammation Inflammation PGs->Inflammation promotes Inhibitor Compound X (MAGL Inhibitor) Inhibitor->MAGL inhibits

Caption: MAGL signaling pathway and point of pharmacological intervention.

Experimental Workflow for MAGL Inhibitor Validation

The logical progression for validating a novel MAGL inhibitor is depicted in the workflow diagram below.

Experimental_Workflow A Step 1: In Vitro Characterization A1 Enzyme Inhibition Assay (Determine IC50 vs h/m/rMAGL) A2 Competitive ABPP (Confirm Potency & Assess Selectivity vs FAAH, ABHD6, etc.) B Step 2: Cellular Assays A->B Proceed if potent & selective B1 Confirm Target Engagement in Cells (e.g., ABPP in cultured neurons) B2 Measure 2-AG & AA levels in stimulated cells (LC-MS/MS) C Step 3: In Vivo Evaluation B->C Proceed if cell-active C1 Pharmacokinetics (PK) (Assess bioavailability & brain penetration) C2 In Vivo Target Engagement (Measure 2-AG & AA levels in brain/tissues) C3 In Vivo Efficacy Studies (e.g., Pain, Inflammation Models) D Step 4: Advanced Characterization C->D Proceed if effective in vivo D1 Chronic Dosing Studies (Assess tolerance & CB1 receptor desensitization) D2 Off-Target & Safety Profiling

Caption: A stepwise experimental workflow for validating a novel MAGL inhibitor.

References

A Comparative Analysis of the Reactivity of 5-Bromo-1-methyl-1H-indazole and other Bromo-indazole Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The functionalization of the indazole ring through carbon-carbon and carbon-nitrogen bond formation is a key strategy in the development of novel therapeutics. Bromo-indazoles are versatile precursors for these transformations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 5-Bromo-1-methyl-1H-indazole and its isomers in three seminal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information presented is collated from various studies to aid in reaction planning and optimization.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of bromo-indazoles in this reaction is influenced by the position of the bromine atom and the nature of substituents on the indazole ring. While a direct comparative study under identical conditions is scarce, the following table summarizes yields reported in the literature for various bromo-indazole isomers. It is important to note that reaction conditions such as catalyst, ligand, base, and solvent vary between studies, which can significantly impact yields.

Bromo-indazole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane8095[1]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane8050[2]
3-Bromo-1H-indazole (NH-free)Various arylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)Good to Excellent[3]
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-dioxane/water80-100High[4]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O14070[5][6]

General Reactivity Trend: The available data suggests that N-alkylation of 5-bromoindazole can lead to higher yields in Suzuki-Miyaura coupling compared to the NH-free counterpart. The reactivity of other isomers is also generally high, allowing for the synthesis of a diverse range of aryl-indazoles.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Data on the comparative reactivity of all bromo-indazole isomers is limited, but successful aminations of 6-bromo-1H-indazole have been reported with high yields for a variety of amines.

Bromo-indazole IsomerAmine Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
6-Bromo-1H-indazoleAnilineBrettPhos precatalystLiHMDSTHF6592[7]
6-Bromo-1H-indazolePiperidineRuPhos precatalystLiHMDSTHF6591[7]
3-Bromo-6-(trifluoromethyl)-1H-indazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~85 (Expected)[8]

General Reactivity Trend: The Buchwald-Hartwig amination appears to be a highly efficient method for the functionalization of bromo-indazoles, providing access to a wide array of N-aryl and N-heteroaryl indazole derivatives which are of significant interest in medicinal chemistry.[][10][11]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity of bromo-indazoles in this reaction can be compared with iodo-indazoles, with the latter generally being more reactive. However, 5-bromo-indazoles have been successfully employed in sequential Sonogashira-Suzuki couplings, indicating their utility in this transformation.

Bromo-indazole IsomerAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-Boc-5-bromo-3-iodo-indazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF7085 (at iodine)[10]
5-Bromo-3-iodo-indoles (as analogs)Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NTHF70High (at iodine)[10]

General Reactivity Trend: In dihalogenated indazoles, the more reactive C-I bond will typically react first in Sonogashira coupling, leaving the C-Br bond available for subsequent transformations. This differential reactivity allows for sequential, site-selective functionalization of the indazole core.

Experimental Protocols

The following are generalized experimental protocols for the three key cross-coupling reactions, based on procedures reported in the literature. Optimization of these conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing the bromo-indazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) is added a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or dimethoxyethane). The vessel is purged with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) is then added, and the mixture is heated to 80-140 °C until the reaction is complete (monitored by TLC or LC-MS). Upon cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the bromo-indazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS or NaOtBu, 2.0 equiv.) are combined. Anhydrous solvent (e.g., THF or toluene) is added via syringe. The reaction mixture is heated to 65-100 °C and stirred until completion (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the bromo-indazole (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or diisopropylamine). The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 70 °C. Upon completion, the reaction mixture is diluted with an organic solvent and washed with water or saturated aqueous ammonium chloride. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualizing Reaction Workflows and Biological Relevance

The following diagrams illustrate the general experimental workflows for the discussed cross-coupling reactions and a representative signaling pathway where indazole derivatives have shown significant biological activity.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromo-indazole, Boronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to 80-140 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromo-indazole, Amine, Catalyst, and Base in Schlenk Tube B Add Anhydrous Solvent A->B C Heat to 65-100 °C B->C D Monitor by TLC/LC-MS C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H

General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromo-indazole, Alkyne, Catalysts, and Base B Add Solvent A->B C Degas and place under Inert Atmosphere B->C D Stir at RT to 70 °C C->D E Monitor by TLC/LC-MS D->E F Dilute and Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

General workflow for a Sonogashira coupling reaction.

Many indazole derivatives synthesized via these cross-coupling reactions have been investigated as potent kinase inhibitors. For example, they have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases and cancer.[12][13]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->p38

Simplified p38 MAPK signaling pathway and the inhibitory action of indazole-based compounds.

References

A Comparative Guide to the Biological Activities of 5-Bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities. The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring system. The two isomers discussed here, 5-Bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole, differ in the position of the methyl group on the pyrazole ring, which can lead to distinct biological profiles due to differences in their three-dimensional structure, electronic properties, and ability to interact with biological targets.

Potential Biological Activities: A Comparative Overview

Based on the activities of related indazole derivatives, both this compound and 5-bromo-2-methyl-2H-indazole are anticipated to exhibit a range of biological effects. The following sections outline potential areas of activity for comparison.

Anticancer Activity

Indazole derivatives are prominent in oncology research, with several compounds having entered clinical trials or received FDA approval.[1][2][3] The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.

  • This compound : As a 1H-indazole derivative, this compound may act as a kinase inhibitor. The 1H-indazole scaffold is a common feature in many potent kinase inhibitors.[1][3]

  • 5-bromo-2-methyl-2H-indazole : The 2H-indazole isomer could also exhibit anticancer properties, potentially through different mechanisms or by targeting different kinases compared to its 1H counterpart.

To quantitatively compare their anticancer potential, a series of in vitro assays against a panel of cancer cell lines would be necessary.

Antimicrobial Activity

The indazole nucleus is also a key component in the development of novel antimicrobial agents.[4]

  • This compound and 5-bromo-2-methyl-2H-indazole : Both isomers could possess antibacterial and antifungal properties. The bromine substituent at the 5-position may enhance their antimicrobial potency. A direct comparison of their Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains would be required to determine their relative efficacy.

Anti-inflammatory Activity

Indazole derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of enzymes such as cyclooxygenase (COX).[5][6]

  • Comparative Potential : Both isomers have the potential to exhibit anti-inflammatory activity. The subtle structural difference between the 1-methyl and 2-methyl isomers could lead to variations in their ability to inhibit key inflammatory mediators.

Data Presentation: A Template for Comparison

Due to the absence of specific experimental data, the following tables are presented as templates for how quantitative data for this compound and 5-bromo-2-methyl-2H-indazole should be structured for a clear comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Cancer Cell LineThis compound5-bromo-2-methyl-2H-indazoleStandard Drug (e.g., Doxorubicin)
MCF-7 (Breast) Data not availableData not availableData not available
A549 (Lung) Data not availableData not availableData not available
HeLa (Cervical) Data not availableData not availableData not available
PC-3 (Prostate) Data not availableData not availableData not available

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compound5-bromo-2-methyl-2H-indazoleStandard Drug (e.g., Ciprofloxacin)
S. aureus Data not availableData not availableData not available
E. coli Data not availableData not availableData not available
C. albicans Data not availableData not availableData not available

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM)

AssayThis compound5-bromo-2-methyl-2H-indazoleStandard Drug (e.g., Indomethacin)
COX-1 Inhibition Data not availableData not availableData not available
COX-2 Inhibition Data not availableData not availableData not available
Nitric Oxide (NO) Inhibition Data not availableData not availableData not available

Experimental Protocols

To generate the comparative data, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of this compound and 5-bromo-2-methyl-2H-indazole for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[7]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum : Prepare a standardized microbial suspension.

  • Serial Dilution : Perform a two-fold serial dilution of each indazole compound in a 96-well microtiter plate containing broth medium.

  • Inoculation : Inoculate each well with the microbial suspension.

  • Incubation : Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes.

  • Enzyme Preparation : Use purified COX-1 and COX-2 enzymes.

  • Compound Incubation : Incubate the enzyme with various concentrations of the test compounds.

  • Substrate Addition : Add arachidonic acid as the substrate to initiate the reaction.

  • Prostaglandin Measurement : Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit.

  • IC50 Calculation : The IC50 value is the concentration of the compound that inhibits 50% of the enzyme activity.[6]

Mandatory Visualization

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of indazole derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Bromo-fluorobenzonitrile) Step1 Cyclization with Hydrazine to form Indazole Core Start->Step1 Step2 Methylation Reaction (to introduce methyl group) Step1->Step2 Isomer_Separation Separation of 1-methyl and 2-methyl isomers Step2->Isomer_Separation Product1 This compound Isomer_Separation->Product1 Product2 5-bromo-2-methyl-2H-indazole Isomer_Separation->Product2

General synthetic workflow for 5-bromo-methyl-indazole isomers.

Biological_Evaluation_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Biological Assays Compound1 This compound Anticancer Anticancer Assays (e.g., MTT) Compound1->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Compound1->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) Compound1->Antiinflammatory Compound2 5-bromo-2-methyl-2H-indazole Compound2->Anticancer Compound2->Antimicrobial Compound2->Antiinflammatory Data_Analysis Data Analysis and IC50/MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiinflammatory->Data_Analysis Comparison Comparative Analysis of Biological Activities Data_Analysis->Comparison

Workflow for the comparative biological evaluation of indazole isomers.

Conclusion

While a definitive comparison of the biological activities of this compound and 5-bromo-2-methyl-2H-indazole awaits direct experimental evaluation, the established importance of the indazole scaffold in drug discovery suggests that both isomers are promising candidates for further investigation. The provided experimental protocols offer a clear path for researchers to elucidate the specific biological profiles of these compounds, which will be crucial for any future drug development efforts. The subtle difference in the methyl group's position is likely to have a significant impact on their biological activity, making a head-to-head comparison a valuable endeavor for the scientific community.

References

Validating the Synthesis of 5-Bromo-1-methyl-1H-indazole: A Comparative Guide to LC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of synthesized compounds is a critical cornerstone of reliable and reproducible research. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 5-Bromo-1-methyl-1H-indazole synthesis, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.

The synthesis of novel chemical entities such as this compound, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous analytical validation to confirm its identity, purity, and quantity. LC-MS has emerged as a primary tool for this purpose due to its high sensitivity and specificity. This guide will delve into a detailed LC-MS methodology, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide the necessary protocols to implement these techniques.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the validation of this compound synthesis depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, structural confirmation, or the identification of volatile impurities. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR spectroscopy for this application.

ParameterLC-MSGC-MSNMR Spectroscopy
Primary Use Purity assessment, impurity profiling, molecular weight confirmationAnalysis of volatile and semi-volatile impurities, purity assessmentUnambiguous structure elucidation, quantification
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low (pg to fg)High (µg/mL to mg/mL)
Limit of Quantification (LOQ) Low (ng/mL)Low (pg)High (mg/mL)
Sample Throughput HighHighLow to Medium
Structural Information Molecular weight and fragmentation patternFragmentation patternDetailed atomic connectivity
Isomer Separation Generally effectiveCan be effective, depends on volatilityCan distinguish structural isomers, may require advanced techniques for enantiomers
Quantification Accuracy High with appropriate standardsHigh with appropriate standardsHigh (qNMR)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using LC-MS, GC-MS, and NMR.

LC-MS Protocol

This protocol is designed for the purity assessment and impurity profiling of the synthesized this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent mixture.

2. Liquid Chromatography Conditions:

  • Instrument: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range (Full Scan): m/z 50-500

  • Targeted Analysis (MS/MS):

    • Precursor Ion: m/z 211/213 (due to bromine isotopes)

    • Collision Energy: Optimized for characteristic fragment ions

GC-MS Protocol

This protocol is suitable for the analysis of volatile impurities that may be present from the synthesis starting materials or by-products.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography Conditions:

  • Instrument: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

NMR Spectroscopy Protocol

NMR is the gold standard for unambiguous structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with a sufficient number of scans, often requiring a longer acquisition time.

Visualizing the Analytical Workflow

To provide a clear overview of the decision-making process and experimental flow, the following diagrams have been generated.

LC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 10 mL ACN/Water (50:50) prep1->prep2 prep3 Dilute to 1 µg/mL prep2->prep3 lc1 Inject 2 µL prep3->lc1 lc2 C18 Reverse-Phase Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI+ Ionization lc3->ms1 ms2 Full Scan (m/z 50-500) ms1->ms2 ms3 MS/MS of m/z 211/213 ms2->ms3 data1 Purity Calculation (% Area) ms2->data1 data3 Molecular Weight Confirmation ms3->data3 data2 Impurity Identification data1->data2

Caption: Workflow for LC-MS analysis of this compound.

Orthogonal Validation Strategy synthesis Synthesized This compound lcms LC-MS synthesis->lcms gcms GC-MS synthesis->gcms nmr NMR synthesis->nmr purity Purity & Impurity Profile lcms->purity volatile Volatile Impurities gcms->volatile structure Structural Confirmation nmr->structure final Validated Compound purity->final volatile->final structure->final

Caption: Relationship between orthogonal validation methods.

Conclusion

The validation of this compound synthesis is most robustly achieved through an orthogonal approach, employing multiple analytical techniques. LC-MS serves as a powerful and versatile tool for rapid purity assessment and impurity profiling with high sensitivity. When complemented with GC-MS for the analysis of volatile components and NMR spectroscopy for definitive structural elucidation, researchers can have the highest confidence in the identity and quality of their synthesized compound. The detailed protocols and comparative data presented in this guide offer a solid foundation for establishing a comprehensive validation strategy in a drug discovery and development setting.

Navigating the Kinome: A Comparative Guide to the Selectivity of Bromo-Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount in the development of targeted therapies. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an objective comparison of the selectivity profiles of 5-bromo-1-methyl-1H-indazole-based inhibitors and their analogs, supported by experimental data, detailed methodologies, and pathway visualizations to inform rational drug design and development.

While specific kinome-wide selectivity data for inhibitors built on a pure this compound core is limited in publicly available literature, a comparative analysis of closely related analogs, specifically derivatives of 6-bromo-1-methyl-1H-indazol-4-amine, offers valuable insights into the structure-activity relationships (SAR) that govern selectivity. These analogs provide a strong representative model for understanding the potential of this compound class.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical factor influencing its therapeutic efficacy and potential off-target effects. Kinome-wide screening is the gold standard for assessing the interaction of a compound against a broad panel of kinases. This section presents a comparative analysis of representative bromo-indazole analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target. For context, the activity of these analogs is compared with established multi-kinase inhibitors, Axitinib and Centrinone, which also feature an indazole core.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs and Reference Compounds

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 HH505.2
COMP-002 FH353.8
COMP-003 ClH282.5
COMP-004 CH3H454.1
COMP-005 HF626.8
COMP-006 HCl556.1
COMP-007 HCH3758.3
Axitinib --6.50.2
Centrinone --2.74.8

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[1]

Structure-Activity Relationship (SAR) Summary:

The data presented in Table 1 suggests key trends for this series of analogs[1]:

  • Substitution at the 4-amino position (R1): The introduction of small, electron-withdrawing groups like fluorine and chlorine on the phenyl ring attached to the 4-amino group tends to enhance the inhibitory potency against PLK4. This suggests that these substitutions may form favorable interactions within the ATP-binding pocket of the kinase.

  • Substitution on the Indazole Core (R2): Modifications at other positions on the indazole ring appear to be less favorable, often leading to a decrease in activity. This indicates that the 6-bromo-1-methyl-1H-indazol-4-amine core is a well-optimized scaffold for PLK4 inhibition.

  • Comparison with Alternatives: While the lead compound and its analogs demonstrate promising nanomolar potency against PLK4, established inhibitors like Axitinib and Centrinone show more potent inhibition. However, this novel scaffold may offer advantages in selectivity or pharmacokinetic properties, which warrants further investigation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are crucial. The following are generalized methodologies for key experiments cited in the assessment of indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the half-maximal inhibitory concentration (IC50) values of compounds against a target kinase.

  • Reagents: LanthaScreen™ certified Eu-anti-GST antibody, GST-tagged kinase (e.g., PLK4), AlexaFluor™ conjugated kinase tracer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, mix the kinase, tracer, and Eu-labeled antibody.

    • Add the diluted test compound to the mixture.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a fluorescence plate reader capable of TR-FRET. Emission signals from the europium donor (620 nm) and the AlexaFluor™ acceptor (665 nm) are collected.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. IC50 values are determined by fitting the dose-response curves using a four-parameter logistic model.[1]

Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.[1]

Visualizing the Landscape: Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways, providing a clear and concise understanding of the processes involved.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start 6-Bromo-1-methyl-1H-indazole Core synthesis Chemical Modification (R1, R2) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Kinase Assay (e.g., TR-FRET) purification->in_vitro Test Analogs cellular Cellular Proliferation Assay (e.g., MTT) in_vitro->cellular selectivity Kinome-wide Selectivity Profiling cellular->selectivity sar SAR Analysis selectivity->sar Identify Selective Hits adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

A generalized workflow for the discovery and optimization of kinase inhibitors.

The primary target of the representative indazole analogs discussed is PLK4, a serine/threonine kinase that plays a crucial role in cell cycle progression, specifically in centriole duplication during the S and G2 phases. Inhibition of PLK4 leads to defects in centrosome duplication, resulting in mitotic errors and ultimately, cell death in cancer cells.

plk4_pathway cluster_centrosome Centrosome Duplication G1 G1 Phase S S Phase G2 G2 Phase M M Phase (Mitosis) PLK4 PLK4 STIL STIL PLK4->STIL activates Centriole Centriole Duplication SAS6 SAS-6 STIL->SAS6 recruits SAS6->Centriole Mitotic_Errors Mitotic Errors Centriole->Mitotic_Errors Duplication Failure Inhibitor Bromo-Indazole Inhibitor Inhibitor->PLK4 Apoptosis Apoptosis Mitotic_Errors->Apoptosis

The role of PLK4 in cell cycle regulation and its inhibition by the described analogs.

References

Unveiling the Selectivity of 5-Bromo-1-methyl-1H-indazole Derivatives: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapies. Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1] Among these, 5-Bromo-1-methyl-1H-indazole derivatives represent a promising class of compounds with potential for high potency and selectivity.

This guide offers a comparative analysis of the cross-reactivity profile of bromo-methyl-1H-indazole derivatives, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics. Due to the limited availability of comprehensive public data on a specific this compound derivative, this guide will focus on closely related and well-characterized analogs. We will examine the kinase selectivity of 6-Bromo-1-methyl-1H-indazol-4-amine analogs and a potent Polo-like Kinase 4 (PLK4) inhibitor, C05, which shares the core bromo-methyl-indazole structure. For a broader perspective, we will compare these with Axitinib, a clinically approved multi-kinase inhibitor also featuring an indazole core.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic window and potential for off-target effects. The following tables summarize the in vitro inhibitory activity of representative bromo-methyl-1H-indazole derivatives and a relevant alternative against a panel of protein kinases.

Table 1: Kinase Inhibition Profile of Indazole-Based PLK4 Inhibitor C05 and Axitinib

Kinase TargetC05 (% Inhibition at 0.5 µM)[2][3]Axitinib (IC50 in nM)[2]
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Data for C05 represents the percentage of kinase activity inhibited at a single concentration. Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4 [4]

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001HH505.2
COMP-002FH353.8
COMP-003ClH282.5
COMP-004CH3H454.1
COMP-005HF626.8
COMP-006HCl556.1
COMP-007HCH3758.3
Axitinib --6.5 0.2
Centrinone --2.7 4.8

This table showcases how different substitutions on the indazole core can influence inhibitory potency against PLK4 and antiproliferative activity in a breast cancer cell line (MCF-7). Axitinib and Centrinone are included as alternative PLK4 inhibitors for comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cross-reactivity and biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

1. Compound Preparation:

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.
  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
  • Further dilute the compounds in the kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all assay wells (typically ≤1%).

2. Kinase Reaction:

  • In a 384-well plate, add the serially diluted compounds or a vehicle control (DMSO).
  • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase reaction buffer.
  • Add the kinase reaction mixture to each well to initiate the reaction.
  • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

3. Signal Generation and Detection:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.
  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and reflects the kinase activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 values by fitting the dose-response data to a suitable model.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7) in appropriate growth medium.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound. Include a vehicle-only control.
  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

3. MTT Addition and Formazan Solubilization:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Determine the IC50 values from the dose-response curves.[4]

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate relevant signaling pathways and experimental workflows.

kinase_inhibitor_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Screening Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Hit_to_Lead Hit-to-Lead Hit_Identification->Hit_to_Lead Validation SAR_Studies SAR Studies Hit_to_Lead->SAR_Studies Analogs Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Data-driven Design In_Vivo_Studies In Vivo Efficacy Lead_Optimization->In_Vivo_Studies Optimized Lead Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies Efficacy Data Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection Safety Profile

Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.

PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication initiates Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy dysregulation leads to Cancer_Progression Cancer Progression Aneuploidy->Cancer_Progression promotes Indazole_Inhibitor This compound Derivative (e.g., C05) Indazole_Inhibitor->PLK4 inhibits

Caption: Simplified signaling pathway of PLK4 in centriole duplication and its inhibition.

References

Benchmarking 5-Bromo-1-methyl-1H-indazole Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown therapeutic promise, particularly in oncology.[1][2] 5-Bromo-1-methyl-1H-indazole is a key heterocyclic building block utilized in the synthesis of such inhibitors.[3] While this guide focuses on benchmarking this compound, it is important to note that its primary role is that of a versatile scaffold for the development of more complex and potent kinase inhibitors.[3] Direct evidence of its intrinsic potent anticancer or kinase inhibitory activity is limited in publicly available research. Therefore, this guide will provide a comparative analysis of well-characterized indazole-based kinase inhibitors to establish a benchmark for the potential of novel compounds derived from the this compound core. The multi-kinase inhibitor Axitinib and the selective PLK4 inhibitor C05 will serve as key comparators.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and potential side effects. The following table summarizes the kinase inhibition profiles of the U.S. FDA-approved multi-kinase inhibitor Axitinib and the investigational, selective indazole-based PLK4 inhibitor, C05.

Kinase TargetAxitinib (IC50, nM)C05 (% Inhibition at 0.5 µM)
VEGFR1 0.1[1][3][4]-
VEGFR2 0.2[1][3][4]-
VEGFR3 0.1-0.3[1][3][4]-
PDGFRβ 1.6[4]-
c-Kit 1.7[4]-
PLK4 -87.45%[5]
PLK1 -15.32%[5]
PLK2 -21.89%[5]
PLK3 -12.56%[5]
CDK2/cyclin A -25.78%[5]
CDK4/cyclin D3 -10.23%[5]
Aurora A -31.45%[5]
Aurora B -28.91%[5]
CHK1 -18.67%[5]

Table 1: Kinase inhibition data for Axitinib and C05. IC50 values for Axitinib represent the half-maximal inhibitory concentration. Data for C05 is presented as the percentage of kinase activity inhibited at a fixed concentration.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their biological effects.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Axitinib Axitinib Axitinib->VEGFR

VEGFR Signaling Pathway and Axitinib Inhibition.

Axitinib exerts its anti-angiogenic effects by potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby blocking downstream signaling cascades such as the PLCγ/PKC/MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, survival, and migration.[6][7]

PLK4_Signaling_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup p38 p38 MAPK PLK4->p38 p38->p53 C05 C05 C05->PLK4 Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Culture Cancer Cell Line Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Western_Blot Western Blot for Phospho-Proteins Compound_Treatment->Western_Blot Target_Inhibition Target Inhibition Confirmation Western_Blot->Target_Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-1-methyl-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that 5-Bromo-1-methyl-1H-indazole may cause skin and eye irritation, and could be harmful if ingested or inhaled. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.

Hazard Summary and Personal Protective Equipment

The following table summarizes the potential hazards and required PPE based on data for similar brominated indazole compounds.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Eye Protection: Tightly fitting safety goggles or a face shield.
Skin Irritation Causes skin irritation.Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Eye Irritation Causes serious eye irritation.Body Protection: A lab coat or chemical-resistant apron.
Specific Target Organ Toxicity May cause respiratory irritation.Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The preferred method is controlled incineration in a chemical waste incinerator. Crucially, do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.

  • Container Compatibility: Ensure the waste container is chemically compatible, such as high-density polyethylene (HDPE) containers.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the contents.

2. Disposal of Pure or Unused this compound

  • Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding dust generation.

  • Ensure the container is properly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

3. Disposal of Contaminated Labware and Materials

  • Solid Materials: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a sealed bag and then deposited into a solid "Halogenated Organic Waste" container.

  • Glassware: Decontaminate glassware before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.

4. Waste Collection and Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

  • Provide them with detailed information about the waste, including its chemical nature.

Spill Management

In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_segregation Segregation & Collection cluster_final Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Pure/Unused Chemical B->C Generate Waste D Contaminated Solids (Gloves, Paper) B->D Generate Waste E Contaminated Liquids (Solvent Rinsate) B->E Generate Waste F Transfer to Labeled 'Solid Halogenated Waste' Container C->F D->F G Transfer to Labeled 'Liquid Halogenated Waste' Container E->G H Store Waste Container in a Cool, Dry, Ventilated Area F->H G->H I Contact EHS or Licensed Waste Disposal Service H->I J Arrange for Professional Pickup and Incineration I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

Personal protective equipment for handling 5-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-1-methyl-1H-indazole. Adherence to these procedures is vital for ensuring laboratory safety and proper environmental management.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment. The following procedural steps outline the recommended workflow from preparation to disposal.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Keep the compound away from strong oxidizing agents, strong acids, and strong bases to avoid incompatible reactions.[2]

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound.

    • Do not eat, drink, or smoke in the laboratory area.[1]

    • Contaminated work clothing should be removed and laundered separately before reuse.[1]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated consumables, in a dedicated and clearly labeled hazardous waste container.

    • As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.

  • Container Management :

    • Use a compatible, sealable container for waste collection.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation - Work in Fume Hood - Check Safety Equipment ppe Wear Appropriate PPE - Goggles - Gloves - Lab Coat prep->ppe handling Chemical Handling - Avoid Inhalation/Contact - Keep Away from Incompatibles ppe->handling hygiene Personal Hygiene - Wash Hands After Use handling->hygiene spill Spill Management - Evacuate & Contain - Collect with Absorbent handling->spill If Spill Occurs waste_collection Waste Collection - Segregate as Halogenated Waste - Use Labeled, Sealed Container hygiene->waste_collection spill->waste_collection storage Waste Storage - Cool, Dry, Ventilated Area waste_collection->storage disposal Professional Disposal - Contact EHS - Use Licensed Contractor storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.